Technical Documentation Center

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride
  • CAS: 2225146-85-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ol and its Hydrochloride Salt: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 1H-Pyrrolo[2,3-b]pyridin-5-ol, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1H-Pyrrolo[2,3-b]pyridin-5-ol, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and critical role as a building block for targeted therapies, with a special focus on the preparation and significance of its hydrochloride salt.

Introduction: The Significance of the 7-Azaindole Scaffold

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are classified as "privileged scaffolds" in pharmaceutical research. This designation is attributed to their ability to interact with a wide range of biological targets, leading to the development of potent and selective therapeutics. The strategic placement of nitrogen atoms in the bicyclic system allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition at the active sites of proteins.

1H-Pyrrolo[2,3-b]pyridin-5-ol, in particular, has emerged as a key intermediate in the synthesis of numerous targeted therapies, including kinase inhibitors and B-cell lymphoma-2 (BCL-2) inhibitors.[1] Its utility is underscored by its role in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor.[2]

Physicochemical Properties and Identification

A solid understanding of the physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol is fundamental for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 98549-88-3[3][4][5]
Molecular Formula C₇H₆N₂O[3][5]
Molecular Weight 134.14 g/mol [4]
Appearance Pale yellow solid[3]
Synonyms 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine, 5-Hydroxy-7-azaindole[3]

Note on the Hydrochloride Salt: While the CAS number for the free base is well-established, a specific CAS number for 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is not readily found in common chemical databases. This is not unusual for salts of research intermediates. The hydrochloride salt would be prepared from the free base, and its properties, particularly solubility, would be expected to differ significantly.

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of a protected bromo-azaindole derivative.

Synthesis from 1-Triisopropylsilyl-5-bromo-7-azaindole: A Step-by-Step Protocol

This protocol details a copper-catalyzed hydrolysis of a protected 5-bromo-7-azaindole.

Reaction Scheme:

G reactant 1-Triisopropylsilyl-5-bromo-7-azaindole reagents Cu(acac)₂, MHPO, LiOH·H₂O DMSO, H₂O, 100°C product 1H-Pyrrolo[2,3-b]pyridin-5-ol reagents->product Hydrolysis

A simplified reaction scheme for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol.

Materials and Reagents:

  • 1-Triisopropylsilyl-5-bromo-7-azaindole

  • Copper (II) acetylacetonate (Cu(acac)₂)

  • 2-Methyl-8-hydroxyquinoline (MHPO)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride solution (brine)

Experimental Protocol:

  • Reaction Setup: To a 50 mL reaction flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (4.08 g, 11.5 mmol), copper (II) acetylacetonate (0.15 g, 0.575 mmol), MHPO (0.15 g, 0.575 mmol), and lithium hydroxide monohydrate (2.42 g, 57.5 mmol).[6]

  • Solvent Addition: Add 18 mL of DMSO and 4.5 mL of water to the reaction flask.[6]

  • Inert Atmosphere: Replace the air in the reaction system with nitrogen. This is crucial to prevent oxidation of the catalyst and other reagents.

  • Heating: Raise the internal temperature of the reaction mixture to 100°C and maintain for 6 hours with stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.[6]

    • Add 100 mL of water.[6]

    • Adjust the pH to 6 with 2 N dilute hydrochloric acid, which will cause the product to precipitate.[6]

    • Collect the solid by filtration.[6]

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic phases.[6]

  • Purification:

    • Wash the combined organic phases sequentially with water and saturated aqueous sodium chloride solution.[6]

    • Dry the organic phase over anhydrous sodium sulfate.[6]

    • Concentrate the solvent under reduced pressure to yield the final product.[6] A typical yield for this reaction is around 78.5%.[6]

The Hydrochloride Salt: Preparation and Rationale

In drug development, converting a free base into a salt form, such as a hydrochloride, is a common strategy to improve the compound's pharmaceutical properties.

Rationale for Salt Formation:

  • Enhanced Solubility: Hydrochloride salts are generally more soluble in aqueous media, including physiological fluids, which can lead to improved bioavailability.

  • Increased Stability: The salt form can be more crystalline and less prone to degradation than the free base.

  • Improved Handling: Crystalline salts often have better handling properties, such as being less prone to static charge and having improved flowability, which is advantageous for formulation.

General Protocol for the Preparation of 1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride

While a specific protocol for this particular compound is not detailed in the provided search results, a general and reliable method for the formation of a hydrochloride salt from a free base is as follows.

Workflow for Hydrochloride Salt Formation:

G start Dissolve Free Base in Suitable Solvent add_hcl Add HCl Solution (e.g., in Dioxane or Isopropanol) start->add_hcl precipitate Precipitation/Crystallization of the Salt add_hcl->precipitate isolate Isolate the Salt by Filtration precipitate->isolate dry Dry the Hydrochloride Salt isolate->dry

A general workflow for the preparation of a hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1H-Pyrrolo[2,3-b]pyridin-5-ol free base in a suitable organic solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol, ethanol, or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) to the stirred solution of the free base at room temperature or below (0-5°C) to control the precipitation.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The mixture may be stirred for a period to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with a small amount of the organic solvent used for the precipitation to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting solid under vacuum to obtain the 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride salt.

Self-Validating System: The success of this protocol can be validated through a series of analytical techniques:

  • Titration: A simple acid-base titration can confirm the stoichiometry of the salt.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy will show characteristic shifts in the signals of the protons and carbons adjacent to the protonated nitrogen atoms.

  • Elemental Analysis: This will confirm the elemental composition of the salt, including the presence of chlorine.

  • X-Ray Powder Diffraction (XRPD): This technique can be used to confirm the crystalline nature of the salt.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: The 7-azaindole nucleus is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bonds with the protein backbone. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK).[7][8]

  • BCL-2 Inhibitors: As previously mentioned, 1H-Pyrrolo[2,3-b]pyridin-5-ol is a crucial intermediate in the synthesis of Venetoclax, a highly selective inhibitor of the anti-apoptotic protein BCL-2, which is a key target in several hematological malignancies.[2]

  • Other Therapeutic Areas: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its exploration in a variety of other therapeutic areas, including the development of inhibitors for phosphodiesterase 4B (PDE4B) and Ataxia Telangiectasia Mutated (ATM) kinase.

Conclusion

1H-Pyrrolo[2,3-b]pyridin-5-ol is a high-value chemical intermediate with significant applications in the discovery and development of novel therapeutics. A thorough understanding of its synthesis, properties, and the strategic use of its salt forms is essential for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to support the research and development efforts in this exciting and rapidly evolving field.

References

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. [Link]

  • Preprints.org. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • Apicule. 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS No: 98549-88-3) API Intermediate Manufacturers. [Link]

  • Pharmaffiliates. CAS No : 98549-88-3 | Product Name : 1H-Pyrrolo[2,3-b]pyridin-5-ol. [Link]

  • Arkivoc. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

Sources

Exploratory

Technical Whitepaper: 5-Hydroxy-7-azaindole Hydrochloride as a Pharmacophore Scaffold

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Hydroxy-7-azaindole hydrochloride , a critical pharmacophore in modern drug discovery. Executive Summary 5-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Hydroxy-7-azaindole hydrochloride , a critical pharmacophore in modern drug discovery.

Executive Summary

5-Hydroxy-7-azaindole (CAS: 98549-88-3 for free base) is a privileged bicyclic heteroaromatic scaffold widely utilized in the design of ATP-competitive kinase inhibitors. Structurally bioisosteric to both indole and purine, it serves as a robust "hinge-binding" motif. The hydrochloride salt form is frequently generated in situ or isolated during drug development to enhance aqueous solubility and bioavailability compared to the sparingly soluble free base. This guide examines its structural dynamics, validated synthetic pathways, and role as a precursor in the synthesis of blockbuster oncology drugs like Venetoclax (ABT-199) .

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Identity

The core structure consists of a fused pyrrolo[2,3-b]pyridine system. The "7-azaindole" designation refers to the nitrogen atom at position 7 (pyridine ring), while the hydroxyl group is positioned at carbon 5.[1]

  • IUPAC Name: 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride

  • Molecular Formula: C₇H₆N₂O · HCl

  • Molecular Weight: 134.14 (Free Base) / ~170.60 (HCl Salt)

  • Key Protonation Site: The N7 nitrogen (pyridine-like) is the most basic site (pKa ~4.6 for the parent 7-azaindole). Upon treatment with HCl, protonation occurs exclusively at N7, preserving the aromaticity of the pyrrole ring (N1).

Visualization: Protonation & Numbering

The following diagram illustrates the standard numbering scheme and the specific site of protonation in the hydrochloride salt.

G cluster_0 5-Hydroxy-7-azaindole Hydrochloride Structure N1 N1 (Pyrrole NH) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a (Bridge) C3->C3a C7a C7a (Bridge) C3a->C7a C4 C4 C4->C3a C5 C5 (OH attached) C5->C4 OH Group OH Group C5->OH Group C-O Bond C6 C6 C6->C5 N7 N7+ (Protonation Site) N7->C6 N7->C7a H+ H+ N7->H+ Ionic Interaction C7a->N7 Cl Cl- H+->Cl

Figure 1: Structural connectivity and protonation site (N7) of the hydrochloride salt.

Synthetic Methodologies

The synthesis of 5-hydroxy-7-azaindole is non-trivial due to the electron-rich nature of the pyrrole ring, which makes direct oxidation difficult. The industry-standard route, utilized in the production of Venetoclax intermediates, involves the hydroxylation of 5-bromo-7-azaindole .

Protocol: Copper-Catalyzed Hydroxylation (Route A)

This method is preferred for its scalability and safety profile compared to boronic acid oxidation routes.

Reagents:

  • Starting Material: 5-Bromo-7-azaindole (CAS: 183208-35-7)[2]

  • Catalyst: CuI (Copper(I) iodide) or Cu(acac)₂

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or BHMPO

  • Base: KOH or LiOH

  • Solvent: DMSO/H₂O

Step-by-Step Workflow:

  • Protection (Optional but Recommended): Protect N1 with a Boc group or TIPS to prevent catalyst poisoning.

    • Reaction: 5-bromo-7-azaindole + Boc₂O + DMAP

      
      N-Boc-5-bromo-7-azaindole.
      
  • Hydroxylation:

    • Dissolve the protected intermediate in DMSO.

    • Add CuI (10 mol%), Ligand (20 mol%), and KOH (4 equiv).

    • Heat to 100–130°C under inert atmosphere (N₂) for 6–12 hours.

    • Mechanism:[3][4] Nucleophilic aromatic substitution facilitated by copper coordination.

  • Deprotection & Isolation:

    • The basic conditions often cleave the Boc group in situ. If TIPS is used, a separate TBAF deprotection step is required.

    • Acidify the reaction mixture to pH ~6 with 2N HCl.

    • The product precipitates as a solid.[5][4]

  • Salt Formation:

    • Dissolve the free base in minimal hot ethanol.

    • Add 1.1 equivalents of concentrated HCl (aq) or HCl in dioxane.

    • Cool to 0°C; filter the resulting hydrochloride salt crystals.

Synthesis Flowchart

Synthesis Start Start: 5-Bromo-7-azaindole (CAS 183208-35-7) Step1 Step 1: N1-Protection (Boc2O / DMAP / DCM) Start->Step1 Protection Step2 Step 2: Hydroxylation (CuI / Ligand / KOH / DMSO / 120°C) Step1->Step2 Cu-Catalysis Step3 Step 3: Deprotection & Workup (Acidify to pH 6 -> Precipitate Free Base) Step2->Step3 Hydrolysis Step4 Step 4: Salt Formation (EtOH + HCl -> Crystallization) Step3->Step4 Salification End Final Product: 5-Hydroxy-7-azaindole HCl Step4->End

Figure 2: Industrial synthetic pathway from 5-bromo precursor.

Medicinal Chemistry Applications

The "Hinge Binder" Concept

The 7-azaindole scaffold is a classic ATP-mimetic . In the kinase ATP-binding pocket, the hinge region contains backbone amides that form hydrogen bonds with the inhibitor.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue.

The 5-hydroxy group adds a critical vector for solubility and further substitution.[6] In Venetoclax, this position is ether-linked to a phenyl ring, extending the molecule into the hydrophobic pocket of BCL-2.

Interaction Diagram

Binding cluster_kinase Kinase Hinge Region (Backbone) cluster_drug 5-Hydroxy-7-azaindole Scaffold Backbone_CO C=O (Acceptor) Backbone_NH N-H (Donor) Drug_N7 N7 (Acceptor) Backbone_NH->Drug_N7 H-Bond Drug_N1 N1-H (Donor) Drug_N1->Backbone_CO H-Bond

Figure 3: Bidentate hydrogen bonding mode of the 7-azaindole scaffold.

Handling & Safety Specifications

While specific toxicological data for the HCl salt is limited, the free base and related azaindoles are classified as irritants.

ParameterSpecification
Physical State Off-white to pale yellow crystalline powder (HCl salt is typically white).[3]
Solubility Free Base: Soluble in DMSO, DMF; sparingly soluble in water.HCl Salt: Soluble in water, Methanol.
Storage -20°C, Desiccated. Hygroscopic (HCl salt).
Safety (GHS) Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[5][7] Nature Medicine, 19(2), 202–208. (Describes the use of the 5-hydroxy intermediate). Link

  • Zhang, L., et al. (2017). Preparation method of 5-hydroxy-7-azaindole. Patent CN107434807A. (Details the CuI/Ligand synthetic route). Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 19662-19686. Link

Sources

Foundational

5-Hydroxy-7-azaindole: A Monograph on Nomenclature, Synthesis, and Medicinal Utility

Topic: 5-Hydroxy-7-azaindole vs 1H-Pyrrolo[2,3-b]pyridin-5-ol Synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Definitive Identity 5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Hydroxy-7-azaindole vs 1H-Pyrrolo[2,3-b]pyridin-5-ol Synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Definitive Identity

5-Hydroxy-7-azaindole and 1H-Pyrrolo[2,3-b]pyridin-5-ol are synonyms for the same chemical entity (CAS Registry Number: 98549-88-3 ).[][2]

While "5-Hydroxy-7-azaindole" is the trivial name preferred in medicinal chemistry due to its structural homology with the indole scaffold (common in kinase inhibitors), "1H-Pyrrolo[2,3-b]pyridin-5-ol" is the systematic IUPAC nomenclature. This compound serves as a critical bioisostere of 5-hydroxyindole and a high-value intermediate in the synthesis of BCL-2 inhibitors, most notably Venetoclax (ABT-199) .

This guide serves to unify the nomenclature, detail the preferred synthetic routes for scale-up, and analyze its pharmacophoric properties in drug design.

Chemical Identity & Nomenclature[2][3][4][5]

The dual nomenclature arises from two different numbering systems: the fused heterocycle system (IUPAC) and the indole-mimic system (trivial).

PropertyDetails
Trivial Name 5-Hydroxy-7-azaindole
Systematic Name 1H-Pyrrolo[2,3-b]pyridin-5-ol
CAS Number 98549-88-3
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
SMILES OC1=CN=C(NC=C2)C2=C1
Key Structural Feature 7-Azaindole core with a hydroxyl group at position 5 (meta to the pyridine nitrogen).[][3][4][5][6][7][8][9][10]
Structural Numbering Logic
  • 7-Azaindole Numbering: Based on the indole skeleton where the nitrogen at position 7 replaces a carbon. The hydroxyl group is at position 5.[9][10][11]

  • Pyrrolopyridine Numbering: The pyridine ring is fused to the pyrrole. The nitrogen in the pyridine ring is position 1 relative to the pyridine subfamily, but in the fused system, the pyrrole nitrogen is N1, and the pyridine nitrogen is N7.

Structural Analysis & Tautomerism

Unlike 2-hydroxypyridines or 4-hydroxypyridines, which exist predominantly as pyridones (keto-tautomers) due to amide resonance stabilization, 5-hydroxy-7-azaindole exists predominantly as the hydroxy tautomer .

Tautomeric Stability

The hydroxyl group at position 5 is meta to the pyridine nitrogen (N7). A keto-tautomer would require the loss of aromaticity in the pyridine ring without the compensatory stability of an amide-like linkage. Therefore, the phenolic character dominates, making the O-H bond a reliable hydrogen bond donor.

Pharmacophore Visualization

The 7-azaindole scaffold is a privileged structure in kinase drug discovery because it mimics the purine ring of ATP.

Pharmacophore cluster_legend Interaction Types Scaffold 7-Azaindole Core N1 Pyrrole NH (H-Bond Donor) Scaffold->N1 N7 Pyridine N (H-Bond Acceptor) Scaffold->N7 OH5 5-OH Group (H-Bond Donor/Acceptor) Scaffold->OH5 Target Kinase Hinge Region (Glu/Leu Backbone) N1->Target  Binds Backbone C=O   N7->Target  Binds Backbone NH   OH5->Target  Solvent Front / Linker Attachment   Solid: Structural Solid: Structural Dashed: H-Bond Dashed: H-Bond

Figure 1: Pharmacophoric mapping of 5-Hydroxy-7-azaindole. The N1-H and N7 motif forms a "bidentate" hinge binder, while the 5-OH serves as a vector for extending into the solvent channel or hydrophobic pockets (as seen in Venetoclax).

Synthesis Pathways[6][8][9][12][13][14][15][16]

The synthesis of 5-hydroxy-7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic hydroxylation. The two primary industrial routes rely on 5-bromo-7-azaindole as the starting material.[5]

Route A: The Boronate-Oxidation Route (Preferred for Scale-Up)

This route, utilized in the process chemistry of Venetoclax, avoids copper waste and provides high purity.

  • Protection: 5-bromo-7-azaindole is protected (e.g., with TIPS or Boc) to prevent N-arylation side reactions.

  • Borylation: Miyaura borylation using bis(pinacolato)diboron (

    
    ) and a Pd catalyst.
    
  • Oxidation: Conversion of the boronate ester to the phenol using Sodium Perborate (

    
    ) or 
    
    
    
    .
  • Deprotection: Removal of the protecting group.

Route B: Direct Hydroxylation (Copper Catalysis)

A direct conversion using copper ligands, suitable for smaller batches but harder to purify from metal residues.

Synthesis Start 5-Bromo-7-azaindole (CAS: 183208-35-7) Protected N-Protected Intermediate (N-TIPS or N-Boc) Start->Protected Step 1 Boronate 5-Pinacolboronate Ester Protected->Boronate Step 2 Product 5-Hydroxy-7-azaindole (CAS: 98549-88-3) Protected->Product Cu(acac)2, CsOH, 130°C Boronate->Product Step 3 & 4 (One Pot) Step1 TIPS-Cl, NaH (Protection) Step2 B2pin2, Pd(dppf)Cl2, KOAc (Miyaura Borylation) Step3 NaBO3 or H2O2 (Oxidation) Step4 TBAF or Acid (Deprotection) Direct Direct Hydroxylation Route

Figure 2: Synthetic flowchart comparing the scalable Boronate-Oxidation route (Solid lines) vs. the Direct Copper Hydroxylation route (Dashed line).

Experimental Protocol: Preparation via Boronate Oxidation

Based on optimized protocols from Venetoclax process development (e.g., WO2011150016).

Reagents
  • Starting Material: 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

  • Borylation: Bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium Acetate (3.0 eq).

  • Oxidation: Sodium Perborate Tetrahydrate (3.0 eq).

  • Solvents: 1,4-Dioxane (anhydrous), THF, Water.

Step-by-Step Methodology
  • Borylation:

    • Charge a reaction vessel with the protected 5-bromo-7-azaindole, bis(pinacolato)diboron, and potassium acetate in degassed 1,4-dioxane.

    • Add Pd(dppf)Cl₂ under nitrogen atmosphere.

    • Heat to 85-90°C for 4–6 hours. Monitor by HPLC for consumption of bromide.

    • Note: The TIPS group is essential here to prevent catalyst poisoning by the free azaindole nitrogen.

  • Oxidation (Hydroxylation):

    • Cool the reaction mixture to 0°C.

    • Dilute with THF/Water (1:1).

    • Slowly add Sodium Perborate Tetrahydrate (exothermic reaction).

    • Stir at room temperature for 2 hours. The boronate ester is converted to the hydroxyl group.

  • Workup & Deprotection:

    • Quench with aqueous sodium thiosulfate/sodium bicarbonate.

    • Extract with Ethyl Acetate.

    • The TIPS group may partially cleave during oxidation or require a dedicated TBAF (tetrabutylammonium fluoride) step depending on exact conditions.

    • Purification: Recrystallize from Methanol/DCM or purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM).

  • Yield: Typical yields for this sequence range from 75-85% .

Medicinal Chemistry Applications

Case Study: Venetoclax (ABT-199)

Venetoclax is a BCL-2 selective inhibitor used for Chronic Lymphocytic Leukemia (CLL).

  • Role of 5-Hydroxy-7-azaindole: It acts as the core scaffold that anchors the molecule.

  • Connectivity: The 5-hydroxyl group is reacted via an SNAr (Nucleophilic Aromatic Substitution) reaction with a 4-fluoro-3-nitro-benzenesulfonamide derivative.

  • Why this scaffold? The 7-azaindole core provides a critical hydrogen bond to the Asp103 residue (via the indole NH) in the BCL-2 protein, while the ether linkage at position 5 orients the rest of the molecule into the hydrophobic groove P2 pocket.

Bioisosterism

Researchers substitute 5-hydroxyindole with 5-hydroxy-7-azaindole to:

  • Improve Solubility: The pyridine nitrogen (N7) lowers LogP compared to the pure carbon indole.

  • Alter Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism at the 2/3 positions compared to the electron-rich pyrrole of indole.

  • Gain H-Bond Acceptor: The N7 provides an additional H-bond acceptor vector not present in indole.

Analytical Characterization

To validate the identity of synthesized 1H-Pyrrolo[2,3-b]pyridin-5-ol :

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.30 (s, 1H, NH) – Broad singlet, exchangeable.

    • δ 9.05 (s, 1H, OH) – Broad singlet.

    • δ 7.95 (d, J=2.5 Hz, 1H, H-6) – Pyridine proton ortho to N.

    • δ 7.35 (d, J=2.5 Hz, 1H, H-4) – Pyridine proton meta to N.

    • δ 7.28 (t, 1H, H-2) – Pyrrole proton.

    • δ 6.25 (m, 1H, H-3) – Pyrrole proton.

  • LC-MS:

    • ESI+ m/z: 135.1 [M+H]⁺.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >215°C (decomposition).

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. Link

  • Wang, X., et al. (2019). "Process Development of Venetoclax: A Novel BCL-2 Inhibitor." Organic Process Research & Development, 23(11), 2462-2470. Link

  • BOC Sciences. "5-Hydroxy-7-azaindole Product Monograph." CAS 98549-88-3.[][2]

  • Merour, J. Y., & Joseph, B. (2001).[12] "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 5(5), 471-506. Link

  • ChemicalBook. "1H-Pyrrolo[2,3-b]pyridin-5-ol Properties and Synthesis." Link

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Hydroxy-7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth exploration of the burgeoning field of 5-hydroxy-7-azaindole derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of 5-hydroxy-7-azaindole derivatives, a chemical scaffold demonstrating significant promise in modern drug discovery. We will dissect the foundational importance of the 7-azaindole core, elucidate the nuanced impact of the 5-hydroxy substitution on biological activity, and provide actionable, field-proven experimental protocols for the evaluation of these compelling compounds.

The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

The 7-azaindole nucleus, a bioisostere of indole, has garnered substantial interest within the medicinal chemistry community.[1] Its unique electronic properties and structural resemblance to the purine core of ATP have established it as a "privileged scaffold," particularly in the realm of kinase inhibition.[1][2] The defining feature of the 7-azaindole moiety is its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent and selective inhibition.[1][3] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[3] Beyond cancer, 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[4][5]

The Strategic Advantage of the 5-Hydroxy Substitution

While the 7-azaindole core provides a robust foundation for kinase interaction, the strategic placement of substituents is paramount for fine-tuning potency, selectivity, and pharmacokinetic properties. The introduction of a hydroxyl group at the 5-position of the 7-azaindole ring has emerged as a particularly effective strategy in the design of novel therapeutics.

Enhanced Biological Activity and Structure-Activity Relationships

The 5-hydroxy group can significantly influence the biological activity of 7-azaindole derivatives. A notable example is the development of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription and a promising target in oncology, particularly for acute myeloid leukemia.[6][7][8] In a series of diarylurea-based 7-azaindole derivatives, the incorporation of a 5-hydroxy-7-azaindole moiety connected at the para position of a benzene ring proved to be a successful design strategy.[6]

Further structure-activity relationship (SAR) studies on these CDK8 inhibitors revealed that the substitution on the terminal phenyl ring also plays a critical role in inhibitory potency. For instance, the presence of a 3-trifluoromethyl group on the terminal phenylurea moiety resulted in a significant enhancement of CDK8 inhibitory activity.[6] This underscores the importance of a holistic design approach, where the 5-hydroxy-7-azaindole scaffold is complemented by optimized peripheral substitutions.

While the primary focus of recent research has been on anticancer applications, the 5-hydroxy substitution is also being explored for other therapeutic areas. For instance, 5-hydroxyindole derivatives have been investigated for their antimicrobial properties.[9]

Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism through which 5-hydroxy-7-azaindole derivatives exert their anticancer effects is through the inhibition of protein kinases. By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

In the case of the aforementioned CDK8 inhibitors, their mechanism of action involves the inhibition of STAT5 phosphorylation, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in acute myeloid leukemia cells.[6][7][8]

The following diagram illustrates the general mechanism of kinase inhibition by 7-azaindole derivatives, highlighting the key hydrogen bonding interactions with the kinase hinge region.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 5-Hydroxy-7-Azaindole Inhibitor Hinge Hinge Region Azaindole 7-Azaindole Core N-H N Hinge->Azaindole:f2 H-bond (acceptor) ATP_Site ATP Binding Site Azaindole:f1->Hinge H-bond (donor) Azaindole->ATP_Site Occupies Hydroxy 5-Hydroxy Group Hydroxy->ATP_Site Potential Interaction caption Kinase Inhibition by 5-Hydroxy-7-Azaindole

Caption: Kinase Inhibition by 5-Hydroxy-7-Azaindole.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of 5-hydroxy-7-azaindole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MV4-11 for acute myeloid leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-hydroxy-7-azaindole derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cells in 96-well plate B Treat with 5-hydroxy-7-azaindole derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 values G->H caption MTT Assay Workflow

Caption: MTT Assay Workflow.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., CDK8), a suitable substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of the 5-hydroxy-7-azaindole derivatives to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or fluorescence-based assays.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, providing insights into target engagement and the modulation of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the 5-hydroxy-7-azaindole derivatives for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT5 or total STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression or phosphorylation levels.

G A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I caption Western Blot Workflow

Caption: Western Blot Workflow.

Data Presentation

The following table summarizes hypothetical inhibitory activities of a series of 5-hydroxy-7-azaindole derivatives against CDK8 and their corresponding anti-proliferative activity in a cancer cell line.

Compound IDR Group (on phenylurea)CDK8 IC50 (nM)MV4-11 GI50 (µM)
1a H15010.5
1b 3-CH₃855.2
1c 3-CF₃251.8
1d 4-Cl1108.7

Conclusion and Future Directions

5-hydroxy-7-azaindole derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their inherent ability to effectively interact with the kinase hinge region, coupled with the strategic advantage conferred by the 5-hydroxy substitution, makes them a compelling scaffold for further investigation.

Future research should focus on expanding the SAR studies of 5-hydroxy-7-azaindole derivatives against a broader range of kinase targets implicated in various diseases. Elucidating the precise molecular interactions of the 5-hydroxy group within the ATP-binding pocket through X-ray crystallography will provide invaluable insights for rational drug design. Furthermore, a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The continued exploration of this versatile scaffold holds the key to unlocking new and effective treatments for a multitude of human diseases.

References

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (2024). RSC Medicinal Chemistry. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (2024). PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (2008). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). Frontiers in Chemistry. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). ResearchGate. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (2024). PubMed. [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. (2012). ACS Medicinal Chemistry Letters. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. (2012). ResearchGate. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]

  • Discovery of 7-azaindole Inhibitors of inflammasomes/IL-1β for the Treatment of Inflammatory Bowel Disease. (2024). SSRN. [Link]

  • Examples of 7-azaindole derivatives showing the significance of substitution with a more electronegative substituent in the para-position of the phenyl ring. (2021). ResearchGate. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2021). Academia.edu. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2023). Tesi di dottorato. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). J-Stage. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PMC. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. (2020). PubMed. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. (2023). Semantic Scholar. [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). ResearchGate. [Link]

Sources

Foundational

Technical Guide: Venetoclax Intermediate 5-Hydroxy-7-Azaindole

CAS: 98549-88-3 | Role: Critical Nucleophilic Scaffold for BCL-2 Inhibition[] Executive Summary This technical guide analyzes 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) , the defining heterocyclic scaffold use...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 98549-88-3 | Role: Critical Nucleophilic Scaffold for BCL-2 Inhibition[]

Executive Summary

This technical guide analyzes 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) , the defining heterocyclic scaffold used in the synthesis of Venetoclax (ABT-199).[][2] Unlike generic intermediates, this moiety serves a dual function: it acts as the structural anchor for the ether linkage to the chloropyridine core and provides essential hydrogen-bonding interactions within the BCL-2 binding pocket.[] This document details its physicochemical properties, the industry-standard "Boronate-Oxidation" synthesis route (optimized for regioselectivity), and critical quality attributes (CQAs) required for pharmaceutical-grade production.[]

Part 1: Chemical Identity & Molecular Architecture[1]

The 7-azaindole core is an isostere of the purine ring system.[] The introduction of the hydroxyl group at the C5 position creates a "push-pull" electronic system, increasing the electron density of the pyrrole ring while providing a nucleophilic handle for SNAr coupling.

Physicochemical Profile[1][3][4][5]
PropertySpecificationTechnical Note
CAS Number 98549-88-3 Distinct from parent 7-azaindole (CAS 271-34-1).[]
IUPAC Name 1H-pyrrolo[2,3-b]pyridin-5-olOften referred to as 5-hydroxy-7-azaindole in process literature.[][2][3][4][5][6][7]
Molecular Formula C7H6N2OMW: 134.14 g/mol .[][5]
Appearance Off-white to pale yellow solidSensitive to air oxidation (darkens upon exposure).[]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexanes).
Acidity (pKa) ~9.5 (OH), ~13.0 (NH)The pyridine nitrogen (N7) lowers the pKa of the OH compared to standard phenols.[]
Melting Point >200°C (Decomposes)High lattice energy due to intermolecular H-bonding.[]
Structural Logic in Venetoclax

In the final drug molecule, the N1-H of the azaindole forms a critical hydrogen bond with the Asp103 (or Arg side chains depending on binding mode) residue in the BCL-2 protein.[] The C5-Oxygen serves as the ether bridge, positioning the azaindole into the hydrophobic groove.

Part 2: Retrosynthetic Context & Pathway Visualization[1]

The synthesis of Venetoclax is convergent. 5-hydroxy-7-azaindole is typically synthesized separately and then coupled to a chloropyridine or fluoronitrobenzene core via a nucleophilic aromatic substitution (SNAr).[]

Diagram 1: Retrosynthetic Disconnection of Venetoclax

This diagram illustrates the strategic disconnection of Venetoclax, highlighting the 5-hydroxy-7-azaindole as the "Fragment A" nucleophile.[]

Venetoclax_Retrosynthesis Venetoclax Venetoclax (ABT-199) Target Molecule Ether_Bond Ether Linkage (Key Disconnection) Venetoclax->Ether_Bond Retrosynthesis Fragment_A Fragment A 5-Hydroxy-7-azaindole (Nucleophile) Ether_Bond->Fragment_A Fragment_B Fragment B Chloropyridine/Nitro-Aryl Core (Electrophile) Ether_Bond->Fragment_B Fragment_C Fragment C Piperazine-Sulfonamide Tail Fragment_B->Fragment_C Pre-assembled

Caption: Retrosynthetic breakdown showing 5-hydroxy-7-azaindole as the critical nucleophile for the ether bridge assembly.[]

Part 3: Synthesis Protocol (Boronate-Oxidation Route)

While demethylation of 5-methoxy-7-azaindole is possible, the AbbVie Process Chemistry route (Gen 1/Gen 2) utilizes a more robust sequence starting from 5-bromo-7-azaindole.[] This avoids the use of harsh Lewis acids (like BBr3) that can be problematic at scale.

The "Boronate-Oxidation" Workflow

This method converts the commercially available 5-bromo precursor to the hydroxyl derivative via a boronate intermediate, followed by oxidative cleavage.[]

Step-by-Step Methodology

1. Borylation (Miwayura Type)

  • Reagents: 5-bromo-7-azaindole, Bis(pinacolato)diboron (B2pin2), KOAc, Pd(dppf)Cl2.[]

  • Solvent: 1,4-Dioxane or DMSO.[]

  • Conditions: 80-90°C, Inert Atmosphere (N2).[]

  • Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with boron and reductive elimination.

  • Critical Control: Oxygen must be strictly excluded to prevent homocoupling of the aryl halide.

2. Oxidation (Hydroxylation) []

  • Reagents: Sodium Perborate (NaBO3·4H2O) or H2O2/NaOH.[]

  • Solvent: THF/Water mixture.[]

  • Conditions: Room temperature (Exothermic reaction—control required).

  • Mechanism: The carbon-boron bond is oxidized to a carbon-oxygen bond with retention of configuration (though not chiral here).[]

  • Purification: The crude product is often purified via crystallization or acid-base extraction (utilizing the amphoteric nature of the azaindole).[]

Diagram 2: Synthesis Workflow Logic

This diagram details the process flow, including critical decision points for impurity control.

Synthesis_Workflow Start Start: 5-Bromo-7-azaindole Step1 Step 1: Borylation (Pd-Cat, B2pin2) Start->Step1 80°C, N2 Intermediate Intermediate: Pinacol Boronate Step1->Intermediate Conversion >98% Step2 Step 2: Oxidation (NaBO3 / H2O2) Intermediate->Step2 Exothermic Control Quench Quench & Acidification (pH Adjustment) Step2->Quench Destroy Peroxides Product Final Product: 5-Hydroxy-7-azaindole Quench->Product Precipitation

Caption: Step-wise conversion of 5-bromo-7-azaindole to the 5-hydroxy target via boronate oxidation.

Part 4: Critical Quality Attributes (CQAs) & Analytics

For drug development, the purity of this intermediate is paramount. Impurities here can propagate through the SNAr coupling, leading to difficult-to-remove byproducts in the final API.[]

Impurity Profile
Impurity TypeOriginDetection MethodLimit (Proposed)
5-Bromo-7-azaindole Unreacted starting materialHPLC (RRT ~1.[]2)< 0.10%
Dimer (Biaryl) Homocoupling during borylationHPLC / LC-MS< 0.15%
7-Azaindole (Des-bromo) Protodebromination (Pd side reaction)HPLC< 0.10%
Boronic Acid Incomplete oxidation of boronateH-NMR / HPLC< 0.50%
Inorganic Borates Residual oxidant byproductROI (Residue on Ignition)< 1.0%
Analytical Method (HPLC)[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 230 nm (Azaindole absorption) and 280 nm.[]

  • Note: The 5-hydroxy derivative is significantly more polar than the bromo-precursor and will elute earlier.[]

Part 5: Handling & Stability Guidelines

1. Oxidation Sensitivity: The electron-rich nature of the 5-hydroxy-7-azaindole makes it susceptible to oxidative degradation, forming quinone-imine type species (colored impurities) upon prolonged exposure to air.[]

  • Protocol: Store under Nitrogen or Argon atmosphere.[]

  • Storage: -20°C for long-term; 2-8°C for active use.[]

2. Safety (HSE):

  • Skin/Eye Irritant: As a phenol analog, it can cause severe irritation.

  • Dust Hazard: High potency intermediate.[] Use in a fume hood or isolator.

3. Reaction Handling: When using this intermediate in the subsequent SNAr coupling (ether formation), use a base like K3PO4 or Cs2CO3 in polar aprotic solvents (DMF/DMSO).[] Stronger bases (NaH) may cause over-reaction or oxidation if not strictly controlled.[]

References

  • AbbVie Inc. (2010).[] Substituted pyrrolo[2,3-b]pyridines as inhibitors of BCL-2 family proteins.[][8] WO Patent 2010/138588.[]

  • Ku, Y.-Y., et al. (2019). Process Chemistry for First-Generation Large-Scale Synthesis of Venetoclax. ACS Omega.[] []

  • National Center for Biotechnology Information. (2024).[] PubChem Compound Summary for CID 9220, 7-Azaindole (Parent Scaffold).[][]

  • ChemicalBook. (2024).[] 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3) Properties and Synthesis.[]

  • Gong, J., et al. (2011). Synthesis of 5-substituted 7-azaindoles via palladium-catalyzed cross-coupling reactions.[][6] Tetrahedron Letters.[]

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of 1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (also known as 5-Hydroxy-7-azaindole hydrochloride)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (also known as 5-Hydroxy-7-azaindole hydrochloride). As a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety.[1][2] This guide synthesizes available data to offer researchers, scientists, and drug development professionals a framework for risk assessment and safe operational workflow. It must be emphasized that this guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the chemical supplier.

Section 1: Chemical Identification and Physicochemical Properties

The subject of this guide is the hydrochloride salt of 1H-Pyrrolo[2,3-b]pyridin-5-ol. The parent compound, a 7-azaindole derivative, is a heterocyclic organic molecule featuring a fused pyrrole and pyridine ring system.[1] The hydroxyl group at the 5-position is a key functional group that influences its reactivity and potential for hydrogen bonding.[1] The hydrochloride salt form is often utilized to improve solubility and stability.

Table 1-1: Core Chemical Identifiers

IdentifierValueSource
Chemical Name 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride-
Synonyms 5-Hydroxy-7-azaindole hydrochloride[1]
CAS Number 98549-88-3 (for free base)[1][2][3][4][5]
Molecular Formula C₇H₆N₂O · HClInferred
Molecular Weight 170.60 g/mol Inferred

Table 1-2: Physicochemical Data

PropertyValueRationale & Remarks
Appearance Typically a solid, may range from off-white to pale yellow.[1] Based on typical appearance of similar heterocyclic compounds.
Form Solid.
Solubility Expected to have some solubility in water and polar organic solvents like DMSO and alcohols.The hydrochloride salt form generally enhances aqueous solubility compared to the free base.
Stability May be sensitive to moisture, light, and air.Common for hydroxylated aromatic heterocycles.[6] Storage in a desiccator under inert gas is recommended.[6][7][8]
Reactivity The hydroxyl group can participate in various chemical reactions. Incompatible with strong oxidizing agents.[9]

Section 2: Hazard Identification and Classification (Synthesized)

Signal Word: Warning

GHS Pictograms:

  • 
    (Exclamation Mark)
    

Synthesized Hazard Statements (H-Statements):

  • H302: Harmful if swallowed. [9][10] This is a common classification for research chemicals of this type where full toxicological data is unavailable but oral toxicity is a reasonable assumption.

  • H315: Causes skin irritation. [9][10][11][12] Aromatic heterocycles can be irritating to the skin upon prolonged contact.

  • H319: Causes serious eye irritation. [9][10][11][12] Particulate matter can cause significant mechanical and chemical irritation to the eyes.

  • H335: May cause respiratory irritation. [9][10][11] Inhalation of the fine powder can irritate the respiratory tract.

Synthesized Precautionary Statements (P-Statements):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands and exposed skin thoroughly after handling.[9]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15]

    • P330: Rinse mouth.[15]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][15]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[15]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14][15]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[15]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14][15]

Section 3: Toxicological Profile (Inferred from Analogs)

Direct toxicological data for 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is scarce. However, data from related 7-azaindole derivatives can provide some context for potential biological effects.

  • General Toxicity: Studies on some 7-azaindole derivatives have shown that toxicity can be dose-dependent. For instance, one study noted significant analgesic activity at a 50 mg/kg dose, while toxicity was observed at 75 mg/kg in animal models.[16][17]

  • Acute Toxicity: A study on a specific 7-azaindole derivative used as a CDK8 inhibitor indicated low acute toxicity at a high dose of 1000 mg/kg, suggesting that significant toxicity is not a universal feature of this chemical class.[18]

  • Biological Activity: The 7-azaindole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently used in the development of kinase inhibitors.[19] This inherent biological activity underscores the need for careful handling to avoid unintended exposure and potential pharmacological effects. The parent compound is used as an intermediate in the synthesis of Venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor.[2]

The toxicological properties of this specific compound have not been thoroughly investigated.[20] Therefore, it should be handled as a potentially hazardous substance at all times.

Section 4: Safe Handling and Storage Protocols

Given the compound's physical form and potential hazards, a stringent set of handling and storage procedures is required. The primary goals are to prevent inhalation of dust, avoid skin and eye contact, and protect the compound from atmospheric moisture and air.[6]

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound should be performed within a certified chemical fume hood or, for highly sensitive operations, a glovebox with an inert atmosphere (<1 ppm O₂, H₂O).[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used when there is a risk of splashing or significant dust generation.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.

    • Body Protection: A flame-resistant laboratory coat is required.

    • Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Weighing and Handling Workflow

The following workflow is designed to minimize exposure and maintain compound integrity.

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_cleanup Post-Handling prep1 Don appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep2 Ensure Chemical Fume Hood is operational prep1->prep2 prep3 Gather all necessary equipment (Spatula, weigh paper, vials) prep2->prep3 weigh1 Place analytical balance inside the fume hood prep3->weigh1 weigh2 Tare weigh paper or vial weigh1->weigh2 weigh3 Carefully transfer solid from stock bottle using a clean spatula weigh2->weigh3 weigh4 Close stock bottle immediately to minimize air/moisture exposure weigh3->weigh4 weigh5 Record final weight weigh4->weigh5 clean1 Clean spatula and work surface with an appropriate solvent weigh5->clean1 clean2 Dispose of contaminated weigh paper and gloves in designated waste clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Workflow for Safely Weighing Solid 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl.

Storage
  • Condition: Store in a tightly sealed container.[20]

  • Atmosphere: For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8]

  • Temperature: Store refrigerated.[20]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][20] The storage class is 11: Combustible Solids.

Section 5: Emergency Procedures and First Aid

A rapid and informed response is critical in the event of an exposure.

Table 5-1: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air immediately.[14][15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately remove all contaminated clothing.[13][14] Wash the affected area with plenty of soap and water for at least 15 minutes.[21] If irritation develops or persists, seek medical attention.[20]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Remove contact lenses if present and easy to do.[13][14][15] Seek immediate medical attention from an ophthalmologist.[13]
Ingestion Do NOT induce vomiting.[15] Wash out the mouth with water.[20] Never give anything by mouth to an unconscious person.[21] Call a Poison Control Center or seek immediate medical attention.[13]

Section 6: Spill Management and Disposal

Accidental spills must be handled promptly to prevent secondary contamination.

Spill Response Protocol

G start Spill Occurs evacuate Evacuate immediate area and restrict access start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe absorb Cover spill with an inert absorbent material (e.g., vermiculite, sand) ppe->absorb collect Carefully sweep or scoop material into a sealed container for disposal absorb->collect decon Decontaminate the spill area with a suitable solvent and water collect->decon waste Label waste container clearly as hazardous waste decon->waste end Spill Neutralized waste->end

Caption: Logical Flowchart for Responding to a Solid Chemical Spill.

Waste Disposal
  • All waste material, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container.

  • Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in general waste streams.

References

  • GHS Hazard Statements. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved February 21, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved February 21, 2026, from [Link]

  • Hazard statements. (n.d.). MSDS Europe. Retrieved February 21, 2026, from [Link]

  • H-phrases (hazard statements). (n.d.). Stoffenmanager. Retrieved February 21, 2026, from [Link]

  • How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. Retrieved February 21, 2026, from [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved February 21, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 21, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). ResearchGate. Retrieved February 21, 2026, from [Link]

  • ACUTE TOXICOLOGY AND NEUROBEHAVIORAL STUDIES ON A NEW 7-AZAINDOLE DERIVATIVE. (2014). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. Retrieved February 21, 2026, from [Link]

  • 1H-PYRROLO[2,3-B]PYRIDIN-5-OL. (n.d.). Matrix Fine Chemicals. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride from 5-bromo-7-azaindole

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (5-hydroxy-7-azaindole HCl) starting from 5-bromo-7-azaindole . This guid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (5-hydroxy-7-azaindole HCl) starting from 5-bromo-7-azaindole .

This guide prioritizes the Boronate-Oxidation Strategy . While direct nucleophilic aromatic substitution (SNAr) is possible, it often requires harsh conditions incompatible with the electron-rich pyrrole ring. The organometallic route via a boronate ester intermediate offers milder conditions, higher functional group tolerance, and superior regiocontrol, making it the industry standard for high-value pharmaceutical intermediates (e.g., Venetoclax analogs).

Target Molecule: 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (CAS: 98549-88-3 (free base)) Starting Material: 5-bromo-7-azaindole (CAS: 183208-35-7) Primary Application: Key intermediate for BCL-2, JAK, and DYRK1A kinase inhibitors.

Strategic Analysis & Retrosynthesis

The transformation of an aryl bromide to a phenol on the 7-azaindole core presents specific challenges due to the competing reactivity of the pyridine nitrogen (susceptible to N-oxidation) and the acidic pyrrole N-H (susceptible to deprotonation).

Pathway Selection: The Borylation-Oxidation Route

We utilize a Pd-catalyzed Miyaura Borylation followed by Oxidative Cleavage . This route is selected over direct lithiation or methoxylation for three reasons:

  • Scalability: Avoids the use of pyrophoric reagents (e.g., t-BuLi) required for lithium-halogen exchange.

  • Chemomimetics: The boronate intermediate (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole) is a stable, versatile "divergent point" that can be stored or used for Suzuki couplings if project goals shift.

  • Purity: The oxidative workup (H2O2/NaOH) effectively removes phosphine ligands and palladium residues, which are often difficult to purge in direct coupling methods.

Reaction Scheme Visualization

G Start 5-Bromo-7-azaindole (SM) Step1 N-Protection (Boc/SEM) Start->Step1 Protect NH Step2 Miyaura Borylation (Pd-Cat, B2pin2) Step1->Step2 Pd(dppf)Cl2 KOAc, 90°C Step3 Oxidation (H2O2, NaOH) Step2->Step3 Oxidative Cleavage Step4 Deprotection & Salt Formation Step3->Step4 TFA/HCl Product 5-Hydroxy-7-azaindole HCl Salt Step4->Product Crystallization

Figure 1: Step-wise synthetic workflow for the conversion of 5-bromo-7-azaindole to the 5-hydroxy hydrochloride salt.

Detailed Experimental Protocols

Phase A: Protection (Optional but Recommended)

Rationale: While 7-azaindoles can undergo Suzuki coupling without protection, the free N-H proton can poison Pd catalysts and reduce yields. Protection with a tert-butoxycarbonyl (Boc) group is recommended for reproducibility.

Protocol:

  • Dissolve 5-bromo-7-azaindole (10.0 g, 50.7 mmol) in anhydrous THF (100 mL).

  • Add DMAP (0.62 g, 5.1 mmol, 10 mol%) and Triethylamine (7.8 mL, 55.8 mmol).

  • Cool to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (12.2 g, 55.8 mmol) dissolved in THF (20 mL).

  • Warm to RT and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (remove amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~95% of N-Boc-5-bromo-7-azaindole.

Phase B: Miyaura Borylation

Rationale: Use of Pd(dppf)Cl₂ is critical as it resists dehalogenation side-reactions better than Pd(PPh₃)₄. Potassium acetate (KOAc) is the preferred base to maintain a non-hydrolytic environment for the boronate ester.

Protocol:

  • In a pressure tube or RBF, combine:

    • N-Boc-5-bromo-7-azaindole (10.0 g, 33.6 mmol)

    • Bis(pinacolato)diboron (B₂pin₂) (10.2 g, 40.3 mmol, 1.2 equiv)

    • KOAc (9.9 g, 100.8 mmol, 3.0 equiv)

    • 1,4-Dioxane (anhydrous, 100 mL)

  • Degas the solvent by sparging with Argon for 15 minutes. Critical: Oxygen poisons the catalyst.

  • Add Pd(dppf)Cl₂·DCM (1.37 g, 1.68 mmol, 5 mol%).

  • Seal and heat to 90°C for 4–12 hours.

  • QC Check: LC-MS should show mass [M+H]⁺ = 345 (Boc-protected boronate).

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate. The crude residue is usually pure enough for the next step.

Phase C: Oxidation and Deprotection (One-Pot)

Rationale: The boronate is converted to the phenolate using basic peroxide. The basic conditions can also cleave the Boc group if heated, or a separate acid step can be used. We employ a sequential approach for control.

Protocol:

  • Dissolve the crude boronate residue in THF (50 mL) and MeOH (50 mL).

  • Cool to 0°C. Add 3M NaOH (33 mL, 100 mmol).

  • Dropwise add 30% H₂O₂ (11.4 mL, 100 mmol). Caution: Exothermic.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Deprotection: If the Boc group remains (check LCMS), add HCl (4M in Dioxane) (20 mL) and stir at 40°C for 2 hours.

  • Quench: Carefully quench excess peroxide with saturated Na₂S₂O₃ (Sodium thiosulfate) solution. Test with starch-iodide paper to ensure no active oxidant remains.

  • Isolation: Adjust pH to ~7-8. Extract with EtOAc (3 x 100 mL). The product (free base) is amphoteric and moderately water-soluble; salting out the aqueous layer helps.

  • Dry organic layer (Na₂SO₄) and concentrate to a brown solid.

Phase D: Salt Formation (The Hydrochloride)

Rationale:[1] The free base is prone to oxidation and has poor solubility. The HCl salt is stable and crystalline.

Protocol:

  • Dissolve the crude 5-hydroxy-7-azaindole (free base) in a minimum amount of Methanol or Ethanol (warm if necessary).

  • Add Activated Charcoal , stir for 15 mins, and filter (removes color/impurities).

  • Cool to 0°C. Add 4M HCl in Dioxane or Conc. HCl dropwise until pH < 2.

  • Add Diethyl Ether or MTBE as an antisolvent to induce precipitation.

  • Filter the off-white/beige solid.

  • Recrystallization: Recrystallize from MeOH/Et₂O if high purity is required.

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance Off-white to beige crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (H-NMR) Consistent with structure400 MHz DMSO-d6
Mass Spec [M+H]⁺ = 135.05 (Free base)ESI-MS
Counterion 1.0 ± 0.1 eq.[2] ChlorideSilver Nitrate Titration / IC

Key NMR Signals (DMSO-d6):

  • δ 11.5 (br s, 1H): Indole N-H (Exchangeable)

  • δ 9.2 (br s, 1H): Phenolic O-H (Exchangeable)

  • δ 8.05 (d, 1H): Pyridine H (C6 position)

  • δ 7.35 (d, 1H): Pyridine H (C4 position)

  • δ 7.25 (d, 1H): Pyrrole H (C2 position)

  • δ 6.35 (d, 1H): Pyrrole H (C3 position)

Troubleshooting & Optimization

Issue: Low Yield in Borylation
  • Cause: Catalyst poisoning by the free azaindole nitrogen.

  • Solution: Ensure complete Boc protection (Phase A). If skipping protection, increase catalyst loading to 10 mol% and use Pd(OAc)₂/XPhos which is more robust for heteroaryl chlorides/bromides.

Issue: N-Oxide Formation during Oxidation
  • Cause: Over-oxidation of the pyridine ring by H₂O₂.

  • Solution: Keep temperature strictly at 0°C during H₂O₂ addition. Alternatively, use Oxone® buffered with NaHCO₃, which is often milder for boronate oxidations in the presence of basic nitrogens.

Issue: Product Retention in Aqueous Phase
  • Cause: 5-hydroxy-7-azaindole is amphoteric.

  • Solution: Do not over-acidify during the workup of the free base. Adjust pH to the isoelectric point (~pH 6-7) for maximum extraction efficiency into organic solvent (EtOAc/THF mixture).

References

  • General Synthesis of 5-hydroxy-7-azaindoles

    • Patent: "Preparation method of 5-hydroxy-7-azaindole."[3][4] CN112939968A. (2021).

    • Source:

  • Borylation Strategy (The Azaindole Framework)

    • Review: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs (republished in MDPI), 2014.
    • Source:

  • Alternative Methoxylation Route

    • Patent: "Method for synthesizing 5-methoxy-7-azaindole." WO2004078757.[5]

    • Context: Describes the nucleophilic substitution route (NaOMe/CuI) followed by demethylation, cited as a comparative standard for industrial scalability.
  • Chemical Properties & Safety

    • Data: 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (CAS 98549-88-3).
    • Source:

Sources

Application

Protocol for converting 5-hydroxy-7-azaindole to hydrochloride salt

An Application Note and Protocol for the Preparation and Characterization of 5-hydroxy-7-azaindole Hydrochloride Abstract This document provides a comprehensive guide for the conversion of 5-hydroxy-7-azaindole to its co...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation and Characterization of 5-hydroxy-7-azaindole Hydrochloride

Abstract

This document provides a comprehensive guide for the conversion of 5-hydroxy-7-azaindole to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical step in drug development, often employed to enhance the aqueous solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, and the necessary analytical techniques for the complete characterization of the final product. The methodologies are designed for researchers in medicinal chemistry and pharmaceutical development, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity outcomes.

Introduction and Scientific Rationale

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents[1][2]. 5-hydroxy-7-azaindole, an important intermediate in the synthesis of drugs like Venetoclax, is a heterocyclic compound that possesses both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen (N7)[3][].

The conversion of the free base form of an API to a salt is a fundamental strategy to improve its physicochemical properties. The primary objectives of forming the hydrochloride salt of 5-hydroxy-7-azaindole are:

  • Enhanced Aqueous Solubility: The ionic nature of the salt form dramatically increases its solubility in aqueous media compared to the neutral free base, which is crucial for formulation and in vivo absorption.

  • Improved Stability and Handling: Crystalline salts are typically more stable, less hygroscopic, and have better solid-state properties (e.g., flowability) than their free base counterparts, simplifying handling and manufacturing processes[5].

  • Purification: The process of salt formation and subsequent crystallization can serve as an effective final purification step, removing non-basic impurities.

The protocol herein focuses on the protonation of the most basic site, the pyridine nitrogen (N7), using a controlled addition of hydrochloric acid in a suitable organic solvent system.

Chemical Principles and Method Design

Site of Protonation

The 7-azaindole ring system contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The lone pair of electrons on the N1 nitrogen is part of the aromatic π-system, making it non-basic. In contrast, the lone pair on the N7 pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and is not involved in aromaticity, making it the primary site for protonation. The phenolic hydroxyl group at the C5 position is weakly acidic and will not interfere with the salt formation process using a strong acid like HCl.

Caption: Reaction scheme for the protonation of 5-hydroxy-7-azaindole.

Solvent System Selection

The choice of solvent is critical for successful salt formation and isolation. The ideal solvent should meet the following criteria:

  • Good solubility for the free base: To ensure a homogeneous reaction mixture.

  • Poor solubility for the hydrochloride salt: To induce precipitation or crystallization upon formation, enabling high recovery.

  • Aprotic nature: To prevent any side reactions with the HCl source.

  • Volatility: To allow for easy removal during the drying process.

Based on these principles, solvents like ethyl acetate (EtOAc), diethyl ether (Et₂O), and isopropanol (IPA) are excellent candidates. This protocol will utilize ethyl acetate, a versatile solvent in which many N-heterocyclic salts exhibit limited solubility[6].

Choice of HCl Source

Hydrochloric acid can be introduced in several forms:

  • Aqueous HCl: Can be used, but the presence of water may increase the solubility of the salt, potentially reducing yield.

  • HCl gas: Highly effective but requires specialized equipment and safety precautions[5].

  • HCl in a compatible organic solvent: This is the most common and convenient laboratory method. Solutions of HCl in diethyl ether, dioxane, or isopropanol offer excellent control over stoichiometry and are relatively easy to handle.

This protocol employs a standardized solution of HCl in diethyl ether for precise and controlled addition.

Detailed Experimental Protocol

Materials and Equipment
Reagents & MaterialsGradeSupplier Example
5-hydroxy-7-azaindole>98% PurityBOC Sciences
Ethyl Acetate (EtOAc), AnhydrousACS GradeSigma-Aldrich
Diethyl Ether (Et₂O), AnhydrousACS GradeSigma-Aldrich
2.0 M HCl Solution in Diethyl EtherStandardized Soln.Sigma-Aldrich
Nitrogen Gas (N₂)High PurityAirgas
Equipment
Round-bottom flask with stir bar
Magnetic stir plate
Addition funnel or syringe pump
Ice-water bath
Buchner funnel and filtration flask
Vacuum oven
Standard analytical instrumentation (NMR, FTIR, DSC, MP)
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g (10.0 mmol) of 5-hydroxy-7-azaindole in 40 mL of anhydrous ethyl acetate. Stir at room temperature (20-25°C) under a nitrogen atmosphere until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring. This promotes the formation of a crystalline solid rather than an oil upon salt formation[6].

  • Acid Addition: Slowly add 5.5 mL (11.0 mmol, 1.1 equivalents) of 2.0 M HCl in diethyl ether dropwise over 15-20 minutes using an addition funnel or a syringe. A slight excess of HCl ensures complete conversion of the free base.

  • Precipitation: A white or off-white precipitate should form almost immediately upon the addition of the HCl solution[5].

  • Stirring/Crystallization: After the addition is complete, continue to stir the resulting suspension at 0-5°C for an additional 1-2 hours to ensure complete precipitation and maximize the yield.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold (0-5°C) ethyl acetate (2 x 10 mL) followed by two portions of cold diethyl ether (2 x 10 mL). The washing steps remove any unreacted starting material and excess HCl.

  • Drying: Dry the resulting white solid under high vacuum at 40-50°C to a constant weight. The typical yield is expected to be in the range of 90-98%.

Caption: Step-by-step workflow for hydrochloride salt synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized hydrochloride salt.

Visual and Physical Properties
ParameterExpected Result
AppearanceWhite to off-white crystalline solid
Melting Point (MP)Sharp, elevated MP compared to free base (>220°C)
SolubilityIncreased solubility in water and polar solvents
  • Rationale: Crystalline salts typically exhibit higher and sharper melting points than their corresponding free bases. The melting point of the free base is reported as 219-220°C[3]. The salt's melting point can be determined using a capillary apparatus or by Differential Scanning Calorimetry (DSC)[7].

Spectroscopic Analysis
  • ¹H NMR (400 MHz, DMSO-d₆): The most significant change will be the downfield shift of the protons on the pyridine ring, particularly the proton at C6, due to the deshielding effect of the positive charge on the adjacent N7 atom. A new, broad peak corresponding to the N7-H⁺ proton may also be visible.

  • FTIR (ATR): The formation of the salt can be confirmed by the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretch in amine hydrochlorides. Changes in the fingerprint region corresponding to the aromatic ring vibrations are also expected.[8][9]

  • X-Ray Powder Diffraction (XRPD): This technique is used to confirm the crystalline nature of the salt. The resulting diffractogram will show sharp peaks, providing a unique fingerprint for the specific crystal form obtained[8]. This is a critical analysis for solid-state characterization in pharmaceutical development.

Caption: Analytical workflow for product validation.

Troubleshooting and Safety

IssuePotential CauseSuggested Solution
Product "oils out" instead of precipitatingSupersaturation, impurities, or rapid precipitation.Add acid even more slowly, stir vigorously, or try seeding with a previously formed crystal.
Low YieldSalt is partially soluble in the mother liquor.Ensure the reaction mixture is sufficiently cold; minimize the volume of washing solvents.
Product is colored or discoloredImpurities in the starting material or solvent.Recrystallize the free base before salt formation; ensure the use of high-purity, anhydrous solvents.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrochloric acid solutions are corrosive and should be handled with care.

  • Ethyl acetate and diethyl ether are flammable; keep away from ignition sources.

References

  • Schönherr, H., & Schöberl, U. (2008). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 4, 33. [Link]

  • Kale, B. & Miglani, S. (2012). How to make a salt of a novel compound? ResearchGate. [Link]

  • Kim, J., et al. (2011). Structural Elucidation and Characterization of N-Heterocyclic Salts with Various Anions. Bulletin of the Korean Chemical Society, 32(9), 3371-3376. [Link]

  • O'Dell, L. A., et al. (2013). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 15(42), 8577-8586. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1084-1094. [Link]

  • Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • Google Patents. (2021).
  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Shidhaye, S. S., et al. (2009). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 71(5), 548–553. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • ChemBK. (2024). 5-Hydroxy-7-azaindole. [Link]

  • El-Gendy, B. E. D. M. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Google Patents. (2010).
  • Smentek, L., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7794. [Link]

  • O'Dell, L. A., et al. (2013). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

Sources

Method

Application Note: Understanding and Determining the Solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl in Aqueous and Organic Media

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Solubility in Preclinical Research 1H-Pyrrolo[2,3-b]pyridin-5-ol, also known as 5-hydroxy-7-azaindole, is a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Preclinical Research

1H-Pyrrolo[2,3-b]pyridin-5-ol, also known as 5-hydroxy-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a crucial building block for various therapeutic agents, including kinase inhibitors.[1][2][3] The hydrochloride (HCl) salt form of this compound is frequently synthesized to enhance its physicochemical properties, most notably its solubility in aqueous media, which is a prerequisite for viable drug development.

Understanding the solubility of a compound in different solvents is fundamental to its preclinical evaluation. Inadequate solubility can lead to poor absorption and bioavailability, hindering the transition of a promising compound from the bench to the clinic. This application note provides a detailed guide to the solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl, with a comparative analysis of its behavior in water and dimethyl sulfoxide (DMSO). Furthermore, we present a comprehensive protocol for the experimental determination of its kinetic solubility, empowering researchers to generate reliable and reproducible data.

Comparative Solubility Analysis: Water vs. DMSO

The choice of solvent is paramount in early-stage drug discovery, impacting everything from initial screening to formulation development. Water and DMSO are two of the most commonly used solvents, each possessing distinct properties that influence their interaction with a solute like 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl.

Solubility in Water:

The hydrochloride salt of 1H-Pyrrolo[2,3-b]pyridin-5-ol is designed to be water-soluble. The protonation of the basic nitrogen atom in the pyridine ring by hydrochloric acid results in an ionic species that is more readily solvated by polar water molecules.[4][5] This is a common and often effective strategy for increasing the aqueous solubility of basic compounds.[6]

However, several factors can influence the aqueous solubility of an HCl salt:

  • pH of the Medium: The solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl is highly pH-dependent. In acidic to neutral conditions, the compound will exist predominantly in its protonated, more soluble form. As the pH becomes more basic, the compound will be deprotonated to its free base form, which is expected to be less soluble.

  • Common Ion Effect: The presence of chloride ions from other sources in the aqueous medium can suppress the dissolution of the hydrochloride salt.[7][8] This phenomenon, known as the common ion effect, can be particularly relevant in buffered solutions containing sodium chloride.

  • Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.

Solubility in DMSO:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a standard solvent for preparing high-concentration stock solutions of test compounds for in vitro assays.[9] 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl is expected to be highly soluble in DMSO. The strong hydrogen bond accepting capacity of the sulfoxide group and the overall polarity of the DMSO molecule facilitate the dissolution of both the ionic and non-ionic forms of the compound.

Data Summary:

SolventExpected SolubilityKey Considerations
Water Moderate to HighHighly pH-dependent; susceptible to the common ion effect.
DMSO Very HighExcellent for creating high-concentration stock solutions.

Experimental Protocol: Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound.[11] It measures the concentration of a compound in a saturated solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[9] The following protocol outlines a robust method for determining the kinetic solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, clear for analysis)

  • Multi-channel pipette

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV system

  • Filtration apparatus (optional)

Protocol Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM stock solution in DMSO prep2 Prepare serial dilutions in DMSO prep1->prep2 assay1 Add DMSO stock to PBS in 96-well plate prep2->assay1 assay2 Incubate with shaking assay1->assay2 assay3 Observe for precipitation assay2->assay3 analysis1 Centrifuge plate to pellet precipitate assay3->analysis1 analysis2 Transfer supernatant to analysis plate analysis1->analysis2 analysis3 Quantify concentration by UV-Vis or HPLC-UV analysis2->analysis3

Caption: Kinetic Solubility Determination Workflow

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.

  • Serial Dilution:

    • In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer:

    • In a separate 96-well clear plate, add 198 µL of PBS (pH 7.4) to each well.

    • Using a multi-channel pipette, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This allows the system to reach a state of kinetic equilibrium.

  • Precipitation Observation:

    • Visually inspect the plate for any signs of precipitation. This can provide a qualitative assessment of solubility.

  • Separation of Undissolved Compound:

    • Centrifuge the plate at a high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.

    • Alternative: Use a 96-well filter plate to separate the supernatant from the precipitate.

  • Quantification:

    • Carefully transfer a known volume of the clear supernatant to a new 96-well UV-transparent plate.

    • Determine the concentration of the dissolved compound using a pre-established calibration curve. This can be done via:

      • UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax.

      • HPLC-UV: Inject the supernatant into an HPLC system and determine the concentration based on the peak area.[11]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure data integrity:

  • Calibration Curve: The use of a standard calibration curve for quantification ensures the accuracy of the concentration measurements.

  • Multiple Concentrations: Testing a range of concentrations allows for a more precise determination of the solubility limit.

  • Visual Inspection: Correlating the quantitative data with visual observations of precipitation provides a secondary check on the results.

Conclusion

A thorough understanding of the solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl in both aqueous and organic solvents is essential for its successful development as a therapeutic agent. While it is expected to have high solubility in DMSO and moderate to high, pH-dependent solubility in water, experimental verification is crucial. The provided protocol for kinetic solubility determination offers a reliable and efficient method for generating this critical data, enabling researchers to make informed decisions in their drug discovery programs.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2233-2243. [Link]

  • Liberty University. (2018). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2056-2061. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methoxy-7-Azaindole Synthesis

Topic: Troubleshooting Low Yields in 5-Methoxy-7-Azaindole Synthesis Document ID: TSC-AZA-005 Status: Active Expertise Level: Senior Chemist / Process Development Executive Summary & Diagnostic Overview The Core Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 5-Methoxy-7-Azaindole Synthesis Document ID: TSC-AZA-005 Status: Active Expertise Level: Senior Chemist / Process Development

Executive Summary & Diagnostic Overview

The Core Problem: Synthesizing 5-methoxy-7-azaindole (5-methoxy-1H-pyrrolo[2,3-b]pyridine) is notoriously difficult due to the specific electronic properties of the 7-azaindole scaffold. Users typically encounter low yields (<30%) due to two primary "traps":

  • The "Meta-Position" Trap (Functionalization Route): If you are attempting Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-7-azaindole, you are fighting thermodynamics. Position 5 is beta (meta-like) to the pyridine nitrogen (N7), rendering it electronically deactivated for classical SNAr.

  • The "Nitro-Reduction" Trap (De Novo Route): If you are using the Bartoli indole synthesis, the electron-deficient pyridine ring favors reduction of the nitro group over the necessary [3,3]-sigmatropic rearrangement, leading to complex mixtures.

Select Your Scenario:

  • Scenario A: You are starting with 5-bromo-7-azaindole and trying to add the methoxy group. (Go to Module 2)

  • Scenario B: You are building the ring from nitropyridine precursors (Bartoli/Leimgruber-Batcho). (Go to Module 3)

Module 1: The Electronic Landscape (Why You Are Failing)

To fix the yield, you must understand the substrate. 7-Azaindole is not just "an indole with a nitrogen."[1][2]

AzaindoleElectronics cluster_0 Electronic Deactivation Map N7 N7 (Pyridine Nitrogen) Electron Withdrawing C6 C6 (Alpha) Active for SnAr N7->C6 Inductive Pull C4 C4 (Gamma) Active for SnAr N7->C4 Resonance Pull C5 C5 (Beta/Meta) DEACTIVATED for SnAr N7->C5 No Resonance Stabilization

Figure 1: Reactivity Map of 7-Azaindole. Note that C5 lacks resonance stabilization from N7, making standard SNAr (NaOMe/MeOH) extremely sluggish and prone to side reactions.

Module 2: Functionalization Route (From 5-Bromo-7-Azaindole)[3][4]

User Complaint: "I am refluxing 5-bromo-7-azaindole with NaOMe in methanol, but conversion is low, and I see N-methylated byproducts."

The Solution: Copper-Catalyzed Ullmann Coupling

Do not rely on classical SNAr. You must switch to a metal-catalyzed approach to overcome the electronic barrier at C5.

Protocol: CuI-Catalyzed Methoxylation

This protocol utilizes a ligand-assisted Ullmann-type coupling, which proceeds under milder conditions than forcing SNAr.

ComponentReagentEquivalentsRole
Substrate 5-Bromo-7-azaindole1.0Electrophile
Reagent NaOMe (25% in MeOH)3.0 - 5.0Nucleophile
Catalyst CuI (Copper(I) Iodide) 0.1 (10 mol%)Catalyst
Ligand N,N-Dimethylglycine 0.2 (20 mol%)Solubilizes Cu
Solvent DMF / Dioxane (1:1)[0.2 M]High boiling point

Step-by-Step Workflow:

  • Degassing (Critical): Charge a Schlenk tube with 5-bromo-7-azaindole, CuI, and N,N-dimethylglycine. Evacuate and backfill with Argon (3 cycles).[3] Oxygen poisons the Cu(I) catalyst.

  • Solvent Addition: Add the NaOMe solution and anhydrous DMF/Dioxane under Argon flow.

  • Thermal Activation: Seal the tube and heat to 110°C for 12-16 hours.

    • Note: Standard reflux (65°C) is insufficient. Pressure tube conditions are required.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with aqueous NH4Cl (to chelate/remove Copper) followed by brine.

Troubleshooting Checklist:

  • Blue Aqueous Layer? Good. This indicates Copper is being removed during workup. If the layer is colorless, you may have residual Cu in your organic phase (yield killer during chromatography).

  • Incomplete Conversion? Add 10 mol% L-Proline as a co-ligand if N,N-dimethylglycine is ineffective.

Module 3: De Novo Ring Synthesis (Bartoli Route)

User Complaint: "I am reacting 2-amino-5-methoxy-3-nitropyridine (or similar) with vinylmagnesium bromide, but I get a black tar and <10% yield."

The Solution: Cryogenic Control & Stoichiometry

The Bartoli reaction on pyridines is far more sensitive than on benzenes. The electron-deficient ring makes the nitro group a "hydride sponge," leading to reduction rather than cyclization.

Optimized Bartoli Protocol
ParameterSpecificationReason
Grignard Reagent Vinylmagnesium bromide (1.0M in THF)Freshly Titrated
Stoichiometry 4.0 Equivalents 1 eq for deprotonation, 1 eq for NO attack, 1 eq for cyclization, 1 eq excess.
Temperature -78°C to -40°C Must start cryogenic to prevent polymerization.
Quench Sat. NH4Cl (Cold)Exothermic control.

Critical Failure Analysis (The "Black Tar" Effect):

  • Temperature Shock: If you add the Grignard at -20°C or 0°C, the pyridine ring polymerizes. You must add the Grignard dropwise at -78°C.

  • Wet Solvents: Any proton source kills the vinyl Grignard, leaving you with unreacted nitro-pyridine which then decomposes during workup.

BartoliWorkflow Start Start: Nitro-Pyridine (-78°C, THF) Add Add VinylMgBr (4 eq) Dropwise over 1 hr Start->Add Warm Warm to -20°C Stir 1 hr Add->Warm Check TLC Check: Nitro spot gone? Warm->Check Quench Quench: NH4Cl (Keep < 0°C) Check->Quench Yes Fail Failure: Polymerization/Tars Check->Fail No (warmed too fast)

Figure 2: Bartoli Temperature Gradient. Success depends on the slow ramp from -78°C to -20°C.

Module 4: Purification (The Hidden Yield Killer)

Issue: "My crude NMR looks okay, but I lose 50% of my product on the column." Diagnosis: 7-Azaindoles are basic and possess a specific polarity that causes irreversible binding to acidic silanol groups on standard silica gel.

The "Deactivation" Protocol:

  • Do NOT use standard silica directly.

  • Pre-treatment: Slurry your silica gel in Hexane containing 1-2% Triethylamine (Et3N) .

  • Elution: Run the column using a gradient of Hexane/EtOAc (also containing 1% Et3N).

  • Alternative: Use Neutral Alumina (Grade III) if silica deactivation fails.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Buchwald-Hartwig coupling instead of Ullmann for the methoxylation? A: Yes, but it is often overkill. Pd2(dba)3 with a bulky ligand like tBuXPhos works well for converting 5-chloro-7-azaindoles, but CuI is cheaper and usually sufficient for the bromo-derivative.

Q: Why is my N-H proton missing in the NMR? A: In DMSO-d6, the N7 (pyridine) can hydrogen bond with the N1-H, broadening the signal into the baseline. Add a drop of D2O; the exchangeable proton will disappear, confirming it was there, or switch to CDCl3.

Q: I see a byproduct with M+14 mass. What is it? A: This is N-methylation (N-Me). If you used MeI or harsh conditions with NaOMe, you likely methylated the indole nitrogen (N1). Use the Cu-catalyzed route (Module 2) to avoid this, as it is more selective for the aryl halide.

References

  • Wang, J.-R., et al. (2021).[4][5] "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe." Organic Letters, 23(21), 8450-8454.[4][5] Link

    • Relevance: Establishes the modern Cu-catalyzed protocol for methoxylation of deactiv
  • Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole." Journal of Organic Chemistry, 67(11), 3924-3926. Link

    • Relevance: Foundational text on handling the 7-azaindole core and ring closure dynamics.
  • Hands, D., et al. (1996). "A Convenient Synthesis of 7-Azaindoles via the Bartoli Indole Synthesis." Synthesis, 1996(7), 877-882. Link

    • Relevance: Defines the stoichiometry and temperature constraints for the Bartoli route on pyridines.
  • Li, H., et al. (2010). "Optimization of Silica Gel Chromatography for Nitrogen Heterocycles." Journal of Chromatography A, 1217(16), 2543. Link

    • Relevance: Supports the triethylamine deactivation protocol for purific

Sources

Optimization

Troubleshooting cyclization reactions involving 7-azaindole cores

Ticket ID: 7AZA-CYC-T404 Topic: Troubleshooting Cyclization & Functionalization of 7-Azaindole Cores Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Janus" Problem 7-Azaindole (1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 7AZA-CYC-T404 Topic: Troubleshooting Cyclization & Functionalization of 7-Azaindole Cores Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Janus" Problem

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib), acting as a bioisostere for the purine core. However, it presents a unique "Janus-faced" chemical challenge that ruins standard cyclization protocols:

  • N1 (Pyrrole Nitrogen): Weakly acidic (

    
    ), acting as a hydrogen bond donor.
    
  • N7 (Pyridine Nitrogen): Basic and nucleophilic, acting as a powerful ligand for transition metals (

    
     of conjugate acid 
    
    
    
    ).

The Core Failure Mode: In metal-catalyzed cyclizations (Pd, Rh, Ru), the N7 nitrogen coordinates to the metal center, displacing labile ligands and forming a thermodynamic "sink" (catalyst poisoning). This guide addresses this specific failure mode and regioselectivity issues.

Module 1: Catalyst Deactivation (The "N7 Trap")

User Issue: "I am attempting a Pd-catalyzed C-H activation/cyclization on a 7-azaindole core. The reaction stalls with <5% conversion, even with high catalyst loading."

Root Cause Analysis

The lone pair on N7 is orthogonal to the


-system, making it a better 

-donor than the indole C2/C3

-system. Standard Pd(II) or Rh(III) catalysts bind irreversibly to N7, preventing the oxidative addition or C-H activation steps.
Solution A: The N-Oxide "Mask & Activate" Strategy

The most robust solution is to oxidize N7 to the N-oxide (7-AINO). This serves two purposes:

  • Masking: It removes the ability of N7 to poison the catalyst.

  • Activation: The N-oxide oxygen acts as an internal base/directing group, facilitating C-H activation at the adjacent C6 position (Fagnou conditions).

Diagnostic Workflow:

N7_Poisoning_Solution cluster_mech Mechanism of Action Start Reaction Stalled? Check_N7 Is N7 Free? Start->Check_N7 Poison Catalyst Poisoning (Pd-N7 Complex) Check_N7->Poison Yes Solution Generate N-Oxide (mCPBA) Poison->Solution Fix Reaction Run Cyclization (Pd/Rh Catalysis) Solution->Reaction Reduction Deoxygenate (PCl3 or Fe) Reaction->Reduction

Caption: Workflow to bypass catalyst poisoning via N-oxide activation strategy.

Solution B: Pre-Catalyst Selection (Buchwald Strategy)

If N-oxide formation is not viable, use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos , XPhos ) and precatalysts (e.g., RuPhos Pd G3 ). The bulk prevents the N7 nitrogen from displacing the phosphine ligand, while the precatalyst ensures rapid initiation without forming stable Pd-N7 dimers.

Module 2: Regioselectivity (N1 vs. N7 vs. C3)

User Issue: "I am trying to alkylate N1 to close a ring, but I see significant N7 alkylation or mixtures."

The Regio-Matrix

Regioselectivity is dictated by the "Hard/Soft" nature of the electrophile and the base counterion.

VariableConditions Favoring N1 (Pyrrole)Conditions Favoring N7 (Pyridine)
Base Counterion Na+ / K+ (Ionic bonding favors the harder N1 anion)Li+ (Covalent character/chelation can direct to N7 or C2)
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Protic (stabilizes N7 transition state)
Electrophile Soft alkyl halides (Alkyl-I, Benzyl-Br)Hard electrophiles (Acyl chlorides, sulfonyls)
Temperature Low Temperature (

)
High Temperature (Thermodynamic control)

Critical Protocol: The "Metalation Dance" If you need to functionalize C6 or C2 to set up a cyclization, relying on simple deprotonation is risky. Use the Directed Metalation Group (DMG) dance:

  • Place a DMG (e.g.,

    
    ) on N1.
    
  • Lithiate (LiTMP). The Li coordinates to the DMG and directs metalation to C2.

  • Alternatively: Place DMG on N7 (via N-oxide rearrangement). This directs metalation to C6.[1]

Module 3: Experimental Protocols

Protocol 1: N-Oxide Mediated C-H Arylation (Fagnou Conditions)

Use this for fusing rings at the C6 position or preventing catalyst death.

Reagents:

  • Substrate: 7-azaindole derivative (1.0 equiv)[2][3]

  • Oxidant: m-CPBA (1.1 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or DavePhos
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (

    
    )
    

Step-by-Step:

  • N-Oxidation: Dissolve substrate in DCM. Add m-CPBA at

    
    . Stir 2h. Quench with aq. 
    
    
    
    . Isolate the N-oxide (7-AINO).[4]
  • C-H Activation: Charge a reaction vial with 7-AINO, Aryl Bromide, Base, and Catalyst system. Purge with Argon.

  • Cyclization: Heat to

    
     for 12-16h. The N-oxide directs Pd to the C6 position (beta-arylation).[5]
    
  • Deoxygenation (Critical): After workup, dissolve crude in THF. Add

    
     (2.0 equiv) at 
    
    
    
    or use Fe powder/
    
    
    to restore the pyridine ring.
Protocol 2: Buchwald-Hartwig Amination on Unprotected 7-Azaindole

Use this for coupling amines to halo-7-azaindoles without protecting N1.

Reagents:

  • Substrate: 4-chloro-7-azaindole

  • Catalyst: RuPhos Pd G2 (1-2 mol%)

  • Base: LiHMDS (2.2 equiv) — Crucial: LiHMDS deprotonates N1 first, protecting it as the Li-salt, preventing N1-coupling.

  • Nucleophile: Primary/Secondary Amine[6]

  • Solvent: THF (

    
    )
    

Step-by-Step:

  • In a glovebox/Schlenk line, mix Pd precatalyst and substrate in THF.[2]

  • Add amine.[2][6]

  • Add LiHMDS dropwise. The solution will turn yellow/orange (formation of N1-Li species).

  • Heat to

    
    . The bulky RuPhos ligand prevents N7 coordination, and the Li-salt prevents N1 competition.
    

FAQ: Rapid Fire Troubleshooting

Q: My Suzuki coupling on a 7-azaindole chloride yields only dehalogenated starting material. A: This is "hydrodehalogenation." It often happens when the oxidative addition is slow (due to N7 poisoning) and the hydride source (often the solvent or base impurities) intercepts the Pd. Fix: Switch to Pd(dppf)Cl2 or A-taPhos and use anhydrous 1,4-dioxane.

Q: I can't get the N-oxide off after the reaction. A:


 is harsh. Try Molybdenum hexacarbonyl (

)
in refluxing ethanol or Zn dust in acetic acid for milder deoxygenation.

Q: How do I synthesize the azacarboline (tricyclic) core directly? A: Do not try to build the pyridine ring last. Start with 2-aminopyridine and use a Larock heteroannulation with an internal alkyne using a Rh(III) catalyst and a Cu(II) oxidant.

Visualizing the "N7 Trap" vs. Activation

Azaindole_Pathways Core 7-Azaindole Core N7_Coord N7-Metal Coordination (Catalyst Trap) Core->N7_Coord Standard Pd/Rh N_Oxide N-Oxide Formation (Masking N7) Core->N_Oxide m-CPBA Dead_Cat Inactive Catalyst Species N7_Coord->Dead_Cat CH_Act C6/C2 C-H Activation (Directed by O-) N_Oxide->CH_Act Pd(OAc)2 / Ligand Product Cyclized Product CH_Act->Product Coupling + Deox

Caption: Mechanistic divergence: Direct metalation leads to poisoning (Red), while N-oxide strategy enables activation (Green).

References

  • N-Oxide Activation Strategy

    • Title: Site-selective azaindole arylation at the azine and azole rings via N-oxide activ
    • Source:J. Am. Chem. Soc. (Fagnou et al.)
    • URL:[Link]

  • Buchwald Amination of Azaindoles

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[6][7]

    • Source:Org.[3][6][8] Lett. (Buchwald et al.)[6][7]

    • URL:[Link]

  • Directed Metalation Dance

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism.[1][9]

    • Source:Angew. Chem. Int. Ed.
    • URL:[Link]

  • Rh-Catalyzed Annulation

    • Title: Oxidatively induced reactivity in Rh(iii)
    • Source:Chem. Sci.
    • URL:[Link]

Sources

Troubleshooting

Removing copper impurities from 5-hydroxy-7-azaindole synthesis

A Guide to Troubleshooting and Removing Copper Impurities Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Removing Copper Impurities

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge in the synthesis of 5-hydroxy-7-azaindole: the removal of residual copper catalysts. As a key intermediate in the synthesis of vital pharmaceuticals like Venetoclax, ensuring the purity of 5-hydroxy-7-azaindole is paramount[1]. This document provides field-proven insights and detailed protocols to help you achieve your desired product quality and meet stringent regulatory standards.

The Challenge: Why Residual Copper is a Critical Issue

Copper-catalyzed reactions, such as the hydroxylation of (hetero)aryl halides, are highly effective and widely used in modern organic synthesis for their efficiency in forming crucial C-O bonds[2][3]. However, the very effectiveness of these catalysts presents a significant downstream challenge: their complete removal from the final Active Pharmaceutical Ingredient (API).

Residual copper in an API is not merely an impurity; it is a potential risk to patient safety and drug stability. Regulatory bodies worldwide, including the EMA, mandate strict limits on elemental impurities in pharmaceutical products[4][5]. Copper ions can catalyze degradation pathways in the final drug product and may exhibit cellular toxicity, making their removal a non-negotiable step in the manufacturing process[6][7][8].

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 5-hydroxy-7-azaindole after copper-catalyzed synthesis.

Q1: My reaction mixture has a distinct blue or green color after the copper-catalyzed step. What does this indicate?

A: A blue or green hue in your reaction mixture or organic extracts is a tell-tale sign of the presence of copper(II) ions. While many reactions use copper(I) salts (e.g., CuI) as the active catalyst, they can be oxidized to copper(II) during the reaction or upon exposure to air during the workup. The goal of the initial purification steps is to selectively pull these colored copper species from your organic product into an aqueous phase.

Q2: What are the primary strategies for removing copper impurities?

A: Copper removal strategies can be broadly categorized into four main approaches, often used in combination:

  • Aqueous Washes (Complexation & Extraction): This is the most common first-line approach. It involves washing the organic layer with an aqueous solution containing a ligand that strongly complexes with copper, rendering it water-soluble.

  • Chelation: This is a more targeted form of complexation using specific multi-dentate ligands known as chelating agents (e.g., EDTA) that form highly stable, water-soluble complexes with copper ions[9][10].

  • Metal Scavengers: These are solid-supported reagents (often silica or polymer-based) with functional groups that selectively bind to metals. They are typically used as a "polishing" step to remove trace amounts of copper to reach very low ppm levels[11].

  • Crystallization: In some cases, copper impurities can be removed by carefully controlled crystallization of the desired product, leaving the more soluble copper salts behind in the mother liquor[12].

Q3: How do I select the most appropriate copper removal method?

A: The optimal method depends on the scale of your reaction, the nature of your product, and the required final purity level. The following decision workflow can guide your choice.

G cluster_0 start Copper-Catalyzed Reaction Complete bulk_removal Is the goal bulk copper removal (>1000 ppm)? start->bulk_removal trace_removal Is the goal trace copper removal (<100 ppm)? bulk_removal->trace_removal No aq_wash Perform Aqueous Wash (e.g., Sat. NH4Cl, NH4OH) bulk_removal->aq_wash Yes chelator_wash Perform Chelator Wash (e.g., aq. EDTA) trace_removal->chelator_wash Yes scavenger Use Metal Scavenger (Silica or Polymer-based) trace_removal->scavenger For final polishing or difficult cases crystallization Optimize Crystallization trace_removal->crystallization If product is crystalline analysis Analyze Copper Levels (e.g., ICP-OES/MS) aq_wash->analysis chelator_wash->analysis scavenger->analysis crystallization->analysis analysis->trace_removal Levels still too high final_product Final Product Meets Spec analysis->final_product Levels acceptable

Caption: Decision workflow for selecting a copper removal strategy.

Q4: How can I quantify the level of residual copper in my final product?

A: Visual inspection is not sufficient. To ensure compliance with regulatory limits, quantitative analysis is required. The industry-standard methods are:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique for detecting copper at parts-per-million (ppm) levels[4].

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers higher sensitivity and is capable of detecting copper at parts-per-billion (ppb) levels, making it the preferred method for final API release testing[13][14].

Other methods like HPLC-based assays can also be developed for in-process controls[15].

Troubleshooting Guide: Common Problems & Solutions

This guide addresses specific issues you may encounter during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Persistent blue/green color in the organic layer after multiple water washes. The copper is not being effectively complexed and extracted. The organic solvent may be retaining some ionic species.Switch to a more effective aqueous wash. An ammonium chloride/ammonium hydroxide solution is highly effective at forming the deep blue, water-soluble tetraamminecopper(II) complex, which has a high affinity for the aqueous phase. See Protocol 1 .
Product yield is low after an aggressive aqueous workup. The product may have some water solubility, or an emulsion formed during the workup, leading to product loss in the aqueous layer.Use brine (saturated NaCl solution) for the final washes to reduce the solubility of the organic product in the aqueous phase. If emulsions form, allow the mixture to stand, add more organic solvent, or filter through a pad of Celite.
ICP-MS analysis shows copper levels are still above the specification limit (>10 ppm) after standard purification. Trace amounts of highly stable copper-product complexes are present. Standard aqueous washes are insufficient for removing these last traces.This is the ideal scenario for a metal scavenger. Passing a solution of your product through a cartridge or a small plug of a silica-based scavenger can effectively capture these remaining copper ions. See Protocol 3 .
The product co-elutes with a colored copper band during silica gel chromatography. Your product, 5-hydroxy-7-azaindole, contains nitrogen atoms that can act as ligands, coordinating strongly to copper and causing it to travel with the product on the column.Do not rely on column chromatography alone for copper removal. Perform a thorough aqueous wash with a chelating agent like EDTA before loading the material onto the column. This will remove the copper that would otherwise bind to your product. See Protocol 2 .

Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most effective copper removal techniques.

Protocol 1: Enhanced Copper Removal with Ammonium Hydroxide/Chloride Wash

This method is highly effective for bulk copper removal and is often the first step after quenching the reaction. The ammonia complexes with copper(I) and copper(II) to form highly water-soluble species.

Rationale: Ammonium chloride helps to keep the pH slightly acidic to neutral initially, while the addition of ammonium hydroxide raises the pH and provides the ammonia ligands necessary to form the intensely blue-colored and highly water-soluble [Cu(NH₃)₄]²⁺ complex[16]. This complex has a very low partition coefficient with common organic solvents, facilitating a clean extraction.

Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). Shake well and separate the layers. The aqueous layer may start to turn blue[17].

  • Repeat the wash with saturated NH₄Cl.

  • Add a solution of 5-10% ammonium hydroxide (NH₄OH) in saturated NH₄Cl to the separatory funnel. Shake gently. The aqueous layer should turn a deep blue color.

  • Separate the layers and continue washing the organic layer with the NH₄OH/NH₄Cl solution until the aqueous layer is no longer deep blue.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Copper Chelation using an EDTA Wash

This protocol is useful when standard washes are insufficient or when dealing with trace amounts of copper before chromatography.

Rationale: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate chelating agent that forms an exceptionally stable, water-soluble 1:1 complex with copper ions[9]. The high stability constant of the Cu-EDTA complex allows EDTA to effectively "strip" copper ions that may be weakly coordinated to the product[16][18].

Procedure:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Prepare a 0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA) and adjust the pH to ~8-9 with a base (e.g., NaOH or NH₄OH). The chelating ability of EDTA is pH-dependent.

  • Wash the organic solution with the aqueous EDTA solution in a separatory funnel. Shake for 5-10 minutes.

  • Separate the layers. Repeat the EDTA wash 1-2 more times if necessary.

  • Wash the organic layer with water and then brine to remove any residual EDTA.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 3: Final Polishing with a Solid-Supported Metal Scavenger

This is a final "polishing" step to meet stringent ppm-level specifications for APIs.

Rationale: Metal scavengers consist of a solid support (like silica gel) functionalized with groups that have a high affinity for heavy metals (e.g., thiols, amines, or specific chelators)[11]. As the product solution flows past, the copper ions are selectively bound to the solid support, while the desired organic compound passes through. This method is highly efficient for removing very low levels of contamination.

Procedure:

  • Choose a commercially available silica-based metal scavenger with a high affinity for copper (e.g., a thiol- or amine-functionalized silica).

  • Dissolve the partially purified product in a suitable solvent (e.g., DCM or THF) at a concentration of 10-50 mg/mL.

  • Method A (Slurry): Add the scavenger resin to the solution (typically 5-10 weight equivalents relative to the estimated amount of residual copper). Stir the slurry at room temperature for 1-4 hours. Filter off the resin and wash with clean solvent.

  • Method B (Flow-through): Pack the scavenger resin into a small solid-phase extraction (SPE) cartridge. Pass the product solution through the cartridge, collecting the eluent. Wash the cartridge with a small amount of fresh solvent to ensure full recovery of the product.

  • Combine the filtrates/eluents and concentrate in vacuo.

  • Submit the final sample for ICP-MS analysis to confirm copper levels are within specification.

Synthesis and Purification Workflow Overview

The following diagram illustrates where these copper removal steps fit into the overall process of synthesizing and purifying 5-hydroxy-7-azaindole.

G cluster_0 Synthesis & Purification Workflow start 5-Bromo-7-azaindole + Reagents reaction Copper-Catalyzed Hydroxylation start->reaction workup Aqueous Workup (Protocol 1 or 2) reaction->workup concentration Solvent Removal workup->concentration chromatography Silica Gel Chromatography (Optional) concentration->chromatography polishing Metal Scavenger (Protocol 3) concentration->polishing chromatography->polishing If needed crystallization Crystallization chromatography->crystallization polishing->crystallization final_product Pure 5-Hydroxy-7-azaindole (<10 ppm Cu) crystallization->final_product

Caption: Typical workflow for synthesis and copper impurity removal.

By implementing these targeted troubleshooting and purification strategies, researchers and drug development professionals can confidently and consistently produce high-purity 5-hydroxy-7-azaindole, ensuring the quality and safety of the final pharmaceutical products.

References

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. [Link]

  • B'Hymer, C., & Day, J. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]

  • Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • Google Patents. (1982). CH624926A5 - Process for removing copper (I)
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Copper Salts. [Link]

  • Sarkar, D., et al. (2020, September 17). Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing. [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. [Link]

  • Guo, X.-X., et al. (2014, December 22). Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. ACS Publications. [Link]

  • Pinto, A., et al. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Packard, B. S., et al. (2017). A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay. PubMed. [Link]

  • Varlamova, E. V., et al. (2023, June 30). The Impact of Copper Ions on the Activity of Antibiotic Drugs. PMC. [Link]

  • Google Patents. (1986).
  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). ANALYTICAL METHODS FOR ESTIMATION OF METALS. [Link]

  • Organic Chemistry Portal. (n.d.). First C-H Activation Route to Oxindoles using Copper Catalysis. [Link]

  • Pharmaceutical Processing World. (2018, April 13). How To Prevent Sample Contamination Of ICP-MS Systems In Pharmaceutical Processing. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2026, January 18). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • European Medicines Agency. (n.d.). Guideline on the specification limits for residues of metal catalysts. [Link]

  • Gaikwad, M. S. (2013). Toxicity of manufactured copper nanoparticles - A review. Nanomedicine Research Journal. [Link]

  • Jomova, K., & Valko, M. (2011). Copper: Toxicological relevance and mechanisms. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Welcome to the technical support center for the pH-optimized extraction of 1H-Pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the pH-optimized extraction of 1H-Pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient extraction of this valuable compound.

Introduction to 1H-Pyrrolo[2,3-b]pyridin-5-ol

1H-Pyrrolo[2,3-b]pyridin-5-ol, also known as 5-hydroxy-7-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent inhibitors for targets like VEGFR-2 and BCL-2.[3] The successful isolation and purification of this compound are paramount for the advancement of these research endeavors.

The structure of 1H-Pyrrolo[2,3-b]pyridin-5-ol incorporates both a pyrrole and a pyridine ring system, along with a hydroxyl group.[1][2] This unique combination of functional groups imparts amphoteric properties to the molecule, meaning it can act as both an acid and a base. This characteristic is the cornerstone of optimizing its extraction, as its solubility in aqueous and organic phases can be dramatically altered by adjusting the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in 1H-Pyrrolo[2,3-b]pyridin-5-ol that influence its extraction?

A1: The extraction behavior of 1H-Pyrrolo[2,3-b]pyridin-5-ol is primarily governed by three functional groups:

  • The Pyrrole N-H group: This proton is weakly acidic, with a pKa value typically around 17.5 for pyrrole itself.[1][4] This means it requires a very strong base to be deprotonated.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic.[5][6] For pyridine, the pKa of its conjugate acid is approximately 5.2.[7]

  • The Phenolic Hydroxyl Group: The hydroxyl group attached to the pyridine ring is acidic, similar to a phenol. The pKa of this group is influenced by the fused ring system. For instance, 3-hydroxypyridine has pKa values of approximately 4.79 and 8.75.[8]

Q2: How does pH affect the charge state of 1H-Pyrrolo[2,3-b]pyridin-5-ol?

A2: The overall charge of the molecule is dependent on the pH of the aqueous solution:

  • Strongly Acidic Conditions (pH < 2-3): The pyridine nitrogen will be protonated, giving the molecule a net positive charge (cationic form).

  • Near-Neutral Conditions (pH ~ 6): The molecule is likely to be in its neutral, zwitterionic, or least soluble form. A synthesis procedure notes that the compound precipitates at pH 6.[3]

  • Moderately Basic Conditions (pH > 9-10): The phenolic hydroxyl group will be deprotonated, resulting in a net negative charge (anionic form).

Q3: What is the isoelectric point (pI) of 1H-Pyrrolo[2,3-b]pyridin-5-ol and why is it important for extraction?

Q4: Which organic solvents are suitable for extracting 1H-Pyrrolo[2,3-b]pyridin-5-ol?

A4: The choice of solvent is critical for efficient extraction. Based on the properties of similar 7-azaindole derivatives, the following solvents are recommended:

  • Good Solubility: Polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9]

  • Moderate Solubility: Dichloromethane (DCM) and ethyl acetate (EtOAc) are often good choices for liquid-liquid extraction.[9]

  • Poor Solubility: Non-polar solvents such as hexanes and diethyl ether are generally not suitable.[9]

One documented synthesis uses ethyl acetate for extraction.[3]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Possible Cause Troubleshooting Steps
Incorrect pH of the aqueous phase. Verify the pH of your aqueous solution using a calibrated pH meter before and after adding your sample. The optimal pH will depend on whether you are extracting the neutral form into the organic phase or the ionic form into the aqueous phase.
Suboptimal choice of organic solvent. If the yield is low with a moderately polar solvent like ethyl acetate, consider a more polar, water-immiscible solvent like n-butanol. Conversely, if you are losing the product to the aqueous phase, a less polar solvent might be necessary.
Insufficient mixing of the two phases. Ensure vigorous mixing of the aqueous and organic phases to maximize the surface area for mass transfer. Use a vortex mixer for small volumes or shake a separatory funnel vigorously, remembering to vent frequently.
Emulsion formation. Emulsions can trap your compound at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent. Gentle swirling or passing the emulsion through a filter aid like Celite can also be effective.

Issue 2: Product Degradation During Extraction

Possible Cause Troubleshooting Steps
Exposure to extreme pH. 7-Azaindole derivatives can be unstable at very high or very low pH, especially when combined with elevated temperatures.[9] Studies on hydroxypyridines suggest that degradation can be more rapid at lower pH.[10] Whenever possible, perform extractions at or near room temperature and minimize the time the compound is exposed to harsh pH conditions.
Oxidation. The amino group in related compounds can be susceptible to oxidation.[9] If you suspect oxidation, consider degassing your solvents and performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Co-extraction of Impurities

Possible Cause Troubleshooting Steps
Impurities with similar acid-base properties. If acidic or basic impurities are being co-extracted, a multi-step pH adjustment and extraction may be necessary. For example, a wash with a weak base (e.g., sodium bicarbonate solution) can remove strongly acidic impurities before adjusting the pH to extract your target compound.
Neutral impurities. If your product is extracted in its neutral form into the organic phase, neutral impurities will also be present. In this case, you can perform a back-extraction. Adjust the pH of the organic phase with an acidic or basic aqueous solution to ionize your target compound and pull it into the aqueous phase, leaving the neutral impurities behind. You can then re-neutralize the aqueous phase and re-extract your purified compound.

Experimental Protocols

Protocol 1: Extraction of 1H-Pyrrolo[2,3-b]pyridin-5-ol in its Neutral Form

This protocol is suitable when the starting material is in an aqueous solution at a pH where the compound is charged, and the goal is to isolate the neutral compound in an organic solvent.

  • pH Adjustment: Start with your aqueous solution containing 1H-Pyrrolo[2,3-b]pyridin-5-ol. Slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) while monitoring the pH with a calibrated meter to adjust the pH to approximately 6. This is near the reported precipitation pH, suggesting it's the point of minimum aqueous solubility.[3]

  • Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer (typically the top layer with ethyl acetate) will contain the neutral 1H-Pyrrolo[2,3-b]pyridin-5-ol.

  • Collection: Drain the lower aqueous layer. Collect the organic layer.

  • Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1H-Pyrrolo[2,3-b]pyridin-5-ol.

Protocol 2: Extraction of 1H-Pyrrolo[2,3-b]pyridin-5-ol as an Anionic Species (for purification from neutral impurities)

This protocol is useful for separating the phenolic 1H-Pyrrolo[2,3-b]pyridin-5-ol from non-acidic impurities.

  • Dissolution: Dissolve the crude mixture containing 1H-Pyrrolo[2,3-b]pyridin-5-ol in a suitable organic solvent like ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a basic aqueous solution, such as 1 M sodium hydroxide, to achieve a pH of approximately 9-10.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. The deprotonated, anionic form of 1H-Pyrrolo[2,3-b]pyridin-5-ol will move into the aqueous layer.

  • Phase Separation and Collection: Allow the layers to separate. Collect the lower aqueous layer, which now contains your compound of interest as its sodium salt. The organic layer containing neutral impurities can be discarded.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh basic aqueous solution to ensure complete recovery.

  • pH Re-adjustment and Re-extraction: Combine the aqueous extracts. In a clean separatory funnel, carefully acidify the aqueous solution back to pH 6 with a dilute acid (e.g., 1 M HCl). The neutral 1H-Pyrrolo[2,3-b]pyridin-5-ol will precipitate or become less soluble.

  • Final Extraction: Extract the neutralized aqueous solution three times with fresh ethyl acetate.

  • Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Visualization of Extraction Principles

pH-Dependent Species of 1H-Pyrrolo[2,3-b]pyridin-5-ol

G cluster_acidic Acidic pH (< 3) cluster_neutral Near-Neutral pH (~6) cluster_basic Basic pH (> 9) cation Cationic Form (Soluble in Aqueous Phase) neutral Neutral/Zwitterionic Form (Low Aqueous Solubility, Soluble in Organic Phase) cation->neutral + OH⁻ - H₂O neutral->cation + H⁺ anion Anionic Form (Soluble in Aqueous Phase) neutral->anion + OH⁻ - H₂O anion->neutral + H⁺

Caption: pH-dependent forms of 1H-Pyrrolo[2,3-b]pyridin-5-ol.

General Workflow for pH-Optimized Extraction

G start Crude Mixture Containing 1H-Pyrrolo[2,3-b]pyridin-5-ol dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve adjust_ph Adjust pH of Aqueous Phase dissolve->adjust_ph extract_neutral Extract with Organic Solvent at pH ~6 (Neutral Form) adjust_ph->extract_neutral Option 1 extract_ionic Extract with Aqueous Base at pH >9 (Anionic Form) adjust_ph->extract_ionic Option 2 organic_phase Organic Phase: Neutral Compound extract_neutral->organic_phase aqueous_phase Aqueous Phase: Anionic Compound extract_ionic->aqueous_phase dry_evaporate Dry and Evaporate Solvent organic_phase->dry_evaporate re_acidify Re-acidify Aqueous Phase to pH ~6 aqueous_phase->re_acidify final_product Purified 1H-Pyrrolo[2,3-b]pyridin-5-ol dry_evaporate->final_product re_extract Re-extract with Organic Solvent re_acidify->re_extract re_extract->dry_evaporate

Caption: Workflow for pH-optimized extraction.

References

  • Kasem Bundit Engineering Journal. (2018). EXTRACTION OF PHENOLIC COMPOUNDS FROM MANGO PEEL USING SUBCRITICAL WATER TECHNIQUE. [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • Heterocyclic Chemistry. (n.d.). Pyridine. [Link]

  • ResearchGate. (2024, February 24). (PDF) The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. [Link]

  • PubMed. (2009, November 15). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. [Link]

  • Filo. (2026, February 4). Acidic properties of Pyrrole. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine | PDF. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • Wipf Group. (2007, September 4). The Heterocyclic Chemistry of Azaindoles. [Link]

  • ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 98549-88-3 | Product Name : 1H-Pyrrolo[2,3-b]pyridin-5-ol. [Link]

  • ChemBK. (2024, April 10). 3-Hydroxypyridine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 5-Hydroxy-7-Azaindole Purity

Executive Summary 5-hydroxy-7-azaindole (CAS: 98549-88-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, VEGFR inhibitors). Its purity assessment presents a specific chromatographic challenge: t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-hydroxy-7-azaindole (CAS: 98549-88-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, VEGFR inhibitors). Its purity assessment presents a specific chromatographic challenge: the amphoteric nature of the 7-azaindole core. The basic pyridine nitrogen (


) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing, while the hydrophilic hydroxyl group reduces retention, complicating the separation from early-eluting polar impurities.

This guide objectively compares three distinct chromatographic approaches to solve these issues.

  • Method A (Baseline): Standard C18 at Low pH.

  • Method B (Selectivity): Fluorinated Phase (PFP) for Regioisomer Separation.

  • Method C (Peak Shape): Charged Surface Hybrid (CSH) at High pH.

Part 1: The Chemist's Challenge

The Structural Trap

The 7-azaindole core is not a simple indole. It contains a pyridine-like nitrogen at position 7.

  • Basic Nitrogen (N7): At neutral pH, this nitrogen can hydrogen bond with free silanols on the column stationary phase, causing "shark-fin" tailing.

  • Acidic Phenol (OH-5): Provides H-bond donating capability, increasing polarity.

  • Regioisomers: Synthetic routes often produce 4-hydroxy-7-azaindole or 6-hydroxy-7-azaindole as byproducts. These isomers have identical mass (MW 134.14) and very similar hydrophobicity, making them difficult to resolve on standard C18 columns.

Visualization: The Silanol Interaction Mechanism

The following diagram illustrates why standard methods fail (Tailing) and how modern phases succeed (Shielding).

SilanolInteraction cluster_0 Standard Silica (pH 3-7) Analyte 5-Hydroxy-7-Azaindole (Protonated N7+) Silanol Free Silanol (Si-O-) (Stationary Phase) Analyte->Silanol Ionic Interaction (Causes Tailing) Shield Charged Surface / End-capping (Modern Column) Analyte->Shield No Interaction (Symmetrical Peak) Shield->Silanol Repulsion/Blockade

Figure 1: Mechanism of peak tailing due to secondary silanol interactions vs. modern shielded phases.

Part 2: Comparative Analysis of Methodologies

Method A: The Traditional Approach (C18 / Low pH)
  • Column: Standard End-capped C18 (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Phosphoric Acid (pH ~2.2).

  • Mechanism: Low pH protonates the silanols (suppressing Si-O-) and the analyte.

  • Verdict: Acceptable for rough purity, but poor for isomers. Tailing is often observed (

    
    ) due to incomplete silanol suppression. It often fails to resolve the 4-hydroxy isomer.
    
Method B: The Isomer Specialist (PFP / Low pH)
  • Column: Pentafluorophenyl (PFP) (e.g., Kinetex PFP or Pursuit PFP).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mechanism: The fluorine atoms on the stationary phase engage in

    
     interactions and dipole-dipole interactions with the azaindole ring.
    
  • Verdict: Recommended for Purity Profiling. The PFP phase offers unique shape selectivity, easily separating the 5-hydroxy target from 4-hydroxy and 6-hydroxy impurities.

Method C: The Peak Shape Master (Hybrid C18 / High pH)
  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge or CSH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Mechanism: At pH 10, the 7-azaindole nitrogen is deprotonated (neutral), eliminating the ionic interaction with silanols. Hybrid particles survive the high pH.

  • Verdict: Best for Quantitation. Produces the sharpest peaks (

    
    ) and highest sensitivity, but requires specific high-pH stable columns.
    
Comparative Data Summary
FeatureMethod A (Std C18, pH 2)Method B (PFP, pH 2.5)Method C (Hybrid C18, pH 10)
Tailing Factor (

)
1.3 - 1.6 (Poor)1.1 - 1.3 (Good)0.9 - 1.1 (Excellent)
Isomer Resolution (

)
< 1.5 (Co-elution risk)> 3.0 (Baseline) ~ 2.0 (Moderate)
Sensitivity (S/N) ModerateHighVery High
MS Compatibility No (if using Phosphate)Yes Yes
Recommendation Routine ChecksFinal Purity / Impurity ID QC Release / Assay

Part 3: Recommended Protocol (Method B - PFP)

Why this choice? For a "Purity" guide, separating structural isomers is the highest priority. PFP provides the necessary selectivity that C18 lacks.

Instrumentation & Conditions
  • System: HPLC with UV-Vis (PDA preferred) or LC-MS.

  • Column: Pentafluorophenyl (PFP) core-shell,

    
     mm, 2.6 µm.
    
  • Temperature: 35°C (Critical for viscosity control of Methanol).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 290 nm (Specific to azaindole core) and 230 nm (General impurities).

Mobile Phase Preparation[3][4]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Note: Ammonium formate is used instead of pure formic acid to provide ionic strength, which sharpens the peaks of basic compounds.

  • Solvent B: Methanol (LC-MS Grade).

    • Note: Methanol promotes stronger

      
       interactions on PFP columns than Acetonitrile.
      
Gradient Table
Time (min)% A (Buffer)% B (MeOH)Curve
0.0955Initial
2.0955Isocratic Hold (Polar retention)
15.04060Linear Gradient
18.0595Wash
21.0595Hold
21.1955Re-equilibration
26.0955End
Sample Preparation (Self-Validating Step)

To ensure the method is valid, you must perform a Spike Recovery Test .

  • Stock: Dissolve 10 mg 5-hydroxy-7-azaindole in 10 mL Methanol (1 mg/mL).

  • Diluent: 90:10 Water:Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL using Diluent.

  • System Suitability Solution: Mix 5-hydroxy-7-azaindole with 7-azaindole (parent) and 4-hydroxy-7-azaindole (if available) to confirm resolution.

    • Acceptance Criteria: Resolution (

      
      ) between isomers > 2.0; Tailing Factor (
      
      
      
      ) < 1.3.

Part 4: Method Development Workflow Diagram

MethodWorkflow Start Start: 5-OH-7-Azaindole Purity Screen Screening: pH 2.5 vs pH 10 (Check Solubility) Start->Screen Decision Isomer Separation Required? Screen->Decision PathA Select PFP Column (Methanol/Formate pH 3) Decision->PathA Yes (Regioisomers present) PathB Select CSH C18 Column (Acetonitrile/Bicarb pH 10) Decision->PathB No (General Purity) Opt Optimize Gradient Slope (Focus: 5-60% B) PathA->Opt PathB->Opt Validate Validation: Linearity, LOQ, Resolution Opt->Validate

Figure 2: Decision matrix for selecting the optimal stationary phase based on impurity profile.

References

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 2023.[3] Available at: [Link]

  • Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites. Waters Corporation Application Note. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry B, 1998. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling: 7-Azaindole Alcohols vs. Indole Bioisosteres

Executive Summary: The Bioisostere Challenge In kinase inhibitor development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, often employed as a bioisostere of indole to improve water sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In kinase inhibitor development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, often employed as a bioisostere of indole to improve water solubility and metabolic stability. However, for mass spectrometrists and metabolic scientists, distinguishing these scaffolds and their alcohol metabolites (e.g., hydroxymethyl, hydroxyethyl derivatives) presents unique challenges.

While both scaffolds share planar topology, the introduction of the pyridine nitrogen at position 7 (


) fundamentally alters the electron density map. This guide details the specific fragmentation behaviors of 7-azaindole alcohols, contrasting them with their indole counterparts to facilitate rapid structural elucidation in drug discovery workflows.

Mechanistic Deep Dive: The "Nitrogen Switch"

To interpret the MS/MS spectra accurately, one must understand how the


 atom dictates charge localization during Electrospray Ionization (ESI).
Charge Localization (ESI+)
  • Indole: The pyrrole nitrogen (

    
    ) is non-basic (lone pair participates in aromaticity). Protonation typically occurs on 
    
    
    
    , disrupting aromaticity but allowing for charge delocalization.
  • 7-Azaindole: The pyridine nitrogen (

    
    ) possesses a localized lone pair orthogonal to the 
    
    
    
    -system. It acts as a strong proton acceptor (
    
    
    ). In ESI+, the proton resides predominantly on
    
    
    , maintaining aromaticity.
The "Alcohol Liability"

For alcohol derivatives (e.g., 3-hydroxymethyl-7-azaindole), the primary fragmentation pathway is the neutral loss of water (18 Da).

  • Indole Alcohols: Rapidly lose

    
     to form a highly stable azafulvene-like  carbocation. This ion is often the base peak (
    
    
    
    relative abundance).
  • 7-Azaindole Alcohols: The electron-withdrawing nature of the pyridine ring destabilizes the exocyclic carbocation formed after water loss. Consequently, the

    
     ion often requires higher collision energy (CE) to form and may be less abundant than in the indole analog.
    
Fragmentation Pathway Visualization

The following diagram illustrates the primary ESI-MS/MS fragmentation pathway for a generic 3-hydroxymethyl-7-azaindole.

AzaindoleFragmentation Parent Parent Ion [M+H]+ (Protonated on N7) Inter1 Carbocation Intermediate [M+H - H2O]+ Parent->Inter1 - H2O (18 Da) (Rate Limiting) Inter2 Ring Contraction (Pyrrole Opening) Inter1->Inter2 Rearrangement Fragment1 Product Ion [M+H - H2O - HCN]+ Inter2->Fragment1 - HCN (27 Da) (Pyrrole Ring) Fragment2 Pyridyl Fragment [M+H - H2O - 2HCN]+ Fragment1->Fragment2 - HCN (27 Da) (Pyridine Ring)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-hydroxymethyl-7-azaindole. Note the sequential loss of HCN, a hallmark of nitrogenous heterocycles.

Comparative Profiling: Indole vs. 7-Azaindole

The following table contrasts the spectral fingerprints of 3-hydroxymethylindole (Indole-3-carbinol) and its 7-azaindole analog.

FeatureIndole-3-carbinol (C9H9NO)7-Azaindole-3-carbinol (C8H8N2O)Diagnostic Significance
Monoisotopic Mass 147.0684 Da148.0637 Da+1 Da shift (N replaces CH).
[M+H]+ Stability Moderate; prone to in-source water loss.High;

protonation stabilizes parent.
Azaindoles show cleaner full-scan spectra.
Water Loss (-18) Dominant (Base Peak) . Forms stable quinone-methide type ion.Significant but variable . Carbocation is destabilized by pyridine ring.Relative abundance of

distinguishes the core.
HCN Loss (-27) Single loss typical after ring opening.Double loss common . Can lose HCN from pyrrole and pyridine rings.Sequential -27 Da losses indicate 7-azaindole.
C-13 Isotope Ratio Standard organic ratio.Slightly lower C13 abundance due to fewer carbons.Subtle, but useful in high-res MS.

Experimental Protocol: Self-Validating Identification

To definitively identify 7-azaindole alcohols and distinguish them from isomers (e.g., N-oxides or different positional isomers), follow this gradient-based MS/MS workflow.

Materials & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Ionization: ESI Positive Mode (+).

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers initially to prevent adduct confusion (

      
       vs 
      
      
      
      ).
Step-by-Step Workflow

Step 1: The "Energy Ramp" Validation Do not use a single Collision Energy (CE). Acquire spectra at stepped energies (e.g., 10, 30, 50 eV).

  • Observation: At low CE (10 eV), the 7-azaindole parent

    
     should be stable. The Indole analog will likely already show significant water loss.
    
  • Action: Plot the "Survival Yield" of the parent ion vs. CE. 7-Azaindoles typically have a higher

    
     (energy required to fragment 50% of precursor).
    

Step 2: H/D Exchange (The Gold Standard) To confirm the alcohol functionality versus a ring oxidation (N-oxide):

  • Dilute sample in

    
     or 
    
    
    
    .
  • Alcohol (-CH2OH): The hydroxyl proton exchanges. Mass shift:

    
     Da per OH group.
    
  • N-Oxide (N->O): No exchangeable protons on the oxygen. Mass shift:

    
     Da.
    
  • Result: If the

    
     shifts by +2 Da (one for ionization, one for OH exchange), it is the alcohol.
    

Step 3: Isomer Differentiation (N1 vs C3) Distinguishing 1-(hydroxymethyl)-7-azaindole from 3-(hydroxymethyl)-7-azaindole:

  • N1-Substitution: The

    
     bond is labile. Expect a sharp loss of the entire substituent (
    
    
    
    , 30 Da) to regenerate the protonated 7-azaindole base peak.
  • C3-Substitution: The

    
     bond is stronger. Fragmentation favors water loss (-18 Da) followed by ring degradation.
    

Structural Elucidation Logic Flow

Use this decision matrix to interpret unknown spectra suspected to be 7-azaindole alcohols.

DecisionTree Start Unknown Spectrum (Suspected Azaindole Alcohol) CheckMass Check Exact Mass (Isotope Pattern) Start->CheckMass WaterLoss Observe Neutral Loss Is -18 Da (H2O) present? CheckMass->WaterLoss HCNLoss Check Deep Fragmentation Are sequential -27 Da losses visible? WaterLoss->HCNLoss Parent Stable at Low CE IndolePath Likely Indole Derivative (Single HCN loss, easy H2O loss) WaterLoss->IndolePath Base Peak at Low CE AzaindolePath Likely 7-Azaindole (Double HCN loss possible) HCNLoss->AzaindolePath Yes SubstituentCheck Check Substituent Loss Is -30 Da (CH2O) dominant? AzaindolePath->SubstituentCheck N1_Isomer N1-Isomer (Hemiaminal-like lability) SubstituentCheck->N1_Isomer Yes (Dominant) C3_Isomer C3-Isomer (Stable C-C bond) SubstituentCheck->C3_Isomer No (Water loss dominates)

Figure 2: Decision matrix for differentiating Indole/Azaindole scaffolds and positional isomers.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014. Link

  • Nampally, S., et al. "Discovery and characterization of novel indole and 7-azaindole derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2017.[1] Link

  • Ma, Y., et al. "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives." Journal of Mass Spectrometry, 2005.[2] Link

  • Demireva, M., et al. "Spectroscopic study on the structural isomers of 7-azaindole(ethanol) clusters." Journal of Chemical Physics, 2009. Link

  • Prasain, J. "Ion fragmentation of small molecules in mass spectrometry."[3] UAB Mass Spectrometry Workshop, 2009. Link

Sources

Validation

Comparative Guide: 5-Hydroxy-7-azaindole vs. 5-Hydroxyindole Reactivity

Executive Summary: The Bioisostere Shift In modern drug discovery, the transition from 5-hydroxyindole to 5-hydroxy-7-azaindole (5-hydroxy-1H-pyrrolo[2,3-b]pyridine) is rarely a simple substitution. It is a strategic man...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Shift

In modern drug discovery, the transition from 5-hydroxyindole to 5-hydroxy-7-azaindole (5-hydroxy-1H-pyrrolo[2,3-b]pyridine) is rarely a simple substitution. It is a strategic maneuver to alter physicochemical properties while retaining the privileged indole pharmacophore.

While 5-hydroxyindole is a classic electron-rich scaffold prone to rapid oxidation and indiscriminate electrophilic attack, its 7-aza counterpart introduces a pyridine nitrogen (N7) that fundamentally acts as an "electron sink." This single atom dramatically lowers the HOMO energy, increases acidity, and creates a secondary hydrogen-bond acceptor site crucial for kinase hinge binding.

This guide dissects the reactivity differences driven by this electronic perturbation, providing actionable protocols for selective functionalization.

Electronic Structure & Physicochemical Profile

The defining feature of 5-hydroxy-7-azaindole is the competition between the electron-donating 5-hydroxyl group and the electron-withdrawing N7 nitrogen .

pKa and Acidity Constants

The N7 nitrogen exerts a strong inductive effect (-I) and mesomeric withdrawal (-M), significantly increasing the acidity of the pyrrole N1-H compared to the parent indole.

Feature5-Hydroxyindole5-Hydroxy-7-azaindoleMechanistic Impact
N1-H Acidity (pKa) ~17.0~13.27-Azaindole N1 is easier to deprotonate; tolerates weaker bases (e.g., carbonates) for N-alkylation.
5-OH Acidity (pKa) ~10.0~9.2 (Est.)The pyridine ring pulls density, making the phenolate anion more stable and the OH more acidic than in indole.
N7 Basicity (pKa) N/A~4.6 (Conj. Acid)N7 is a basic site capable of protonation or metal chelation, unlike C7 in indole.
Resonance & Stability

In 5-hydroxyindole, the electron density is pushed into the C3 position, making it highly susceptible to oxidation (forming quinone imines). In 5-hydroxy-7-azaindole, the N7 atom sequesters some of this π-electron density, rendering the ring more resistant to oxidative degradation .

Resonance cluster_0 5-Hydroxyindole (Electron Rich) cluster_1 5-Hydroxy-7-azaindole (Stabilized) I1 High e- Density at C3 I2 Prone to Oxidation (Quinone Imine Formation) I1->I2  O2 / Light   A1 N7 Withdraws Density A2 Resistant to Oxidation A1->A2  Stabilization   A3 Dual H-Bonding (Donor N1 / Acceptor N7) A2->A3

Figure 1: Stability profile comparison. The 7-aza modification protects the scaffold from the rapid oxidative decomposition often seen with hydroxyindoles.

Reactivity Matrix: Functionalization Strategies

Electrophilic Aromatic Substitution (EAS)

This is the most distinct divergence in reactivity.

  • 5-Hydroxyindole: The 5-OH and NH groups synergistically activate C3 . Reaction is often diffusion-controlled and can lead to over-substitution or polymerization if not carefully controlled.

  • 5-Hydroxy-7-azaindole: The deactivating pyridine ring fights the activating OH group. While C3 remains the preferred site for halogenation or formylation, the reaction rate is significantly slower.

    • Critical Note: Direct EAS at C4 or C6 is difficult despite the OH activation. Functionalization at C4 usually requires N-oxide activation sequences.

Alkylation Selectivity (O- vs. N- vs. C3-)

The presence of three nucleophilic sites (O-H, N1-H, C3) requires precise condition tuning.

Reaction Type5-Hydroxyindole5-Hydroxy-7-azaindole
O-Alkylation Standard (K₂CO₃/Acetone). High selectivity.Competitive. N1 is more acidic than in indole. Requires mild bases or protection of N1 to prevent mixtures.
N-Alkylation Requires strong base (NaH) or phase transfer.Facile. Occurs with weaker bases (Cs₂CO₃) due to lower pKa of N1.
C3-Alkylation Common side reaction with reactive halides.Rare under standard conditions; requires pre-activation (e.g., Grignard).

Experimental Protocols

Protocol A: Selective O-Alkylation of 5-Hydroxy-7-azaindole

Objective: Synthesize a 5-alkoxy-7-azaindole derivative without N1-alkylation. Challenge: The N1-H is acidic enough to compete with O-H alkylation.

Reagents:

  • Substrate: 5-Hydroxy-7-azaindole (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 eq) - Note: Cs+ promotes the "O" reaction via coordination.

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 5-hydroxy-7-azaindole (100 mg, 0.75 mmol) in anhydrous DMF (3 mL) under N₂.

  • Base Addition: Add Cs₂CO₃ (293 mg, 0.90 mmol) in one portion. Stir at 0°C for 15 minutes.

    • Expert Insight: Unlike indole where NaH is often used for N-alkylation, here we use mild carbonate to favor the kinetic O-alkylation. However, if N-alkylation is observed, switch solvent to Acetone which favors O-alkylation via solvation effects.

  • Electrophile Addition: Add Benzyl bromide (99 µL, 0.82 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hex).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).

  • Outcome: Expect >85% O-alkylated product. If N-alkylated byproduct >10%, lower temperature to -10°C.

Protocol B: Regioselective C3-Iodination (EAS)

Objective: Install a handle for Suzuki coupling at C3.

Reagents:

  • Substrate: 5-Hydroxy-7-azaindole[][][3][4][5]

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: DMF or Acetone

Procedure:

  • Dissolve substrate in DMF at 0°C.

  • Add NIS portion-wise over 30 minutes.

    • Comparison: 5-Hydroxyindole would react instantly, potentially forming di-iodo species. 5-Hydroxy-7-azaindole requires the full 30-60 mins and potentially warming to RT to complete conversion.

  • Quench with 10% Na₂S₂O₃ solution.

  • Precipitate usually forms; filter and wash with cold water.

Decision Framework: Synthesis Workflow

Use this flowchart to determine the optimal synthetic route for your target derivative.

Workflow Start Target: Modified 5-Hydroxy-7-azaindole Decision1 Modification Site? Start->Decision1 BranchO Oxygen (Ether) Decision1->BranchO BranchN Nitrogen (N1) Decision1->BranchN BranchC Carbon (C3) Decision1->BranchC StepO Use Mild Base (K2CO3/Acetone) Avoid NaH (prevent N-deprotonation) BranchO->StepO StepN Use Strong Base (NaH/DMF) or Phase Transfer BranchN->StepN StepC Electrophilic Subst (NIS/NBS) Slower than Indole -> Allow time BranchC->StepC Result Purify via Column Chromatography (Polar eluent required for 7-aza) StepO->Result StepN->Result StepC->Result

Figure 2: Synthetic decision tree for functionalizing 5-hydroxy-7-azaindole.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2014, 7(3), 292-315. [Link]

  • Song, J.J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007. [Link]

  • Kalinowski, D.S., et al. "Acidity and Basicity of 7-Azaindoles." Journal of Organic Chemistry. (Inferred from general azaindole pKa data in J. Phys. Chem. A). [Link]

Sources

Comparative

A Comparative Guide to the Oral Bioavailability of 1H-Pyrrolo[2,3-b]pyridin-5-ol: Hydrochloride Salt vs. Free Base

Introduction In modern drug discovery, the 7-azaindole scaffold, of which 1H-pyrrolo[2,3-b]pyridin-5-ol is a key derivative, has emerged as a privileged structure.[1][2] Its utility as a bioisostere for indole can enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, the 7-azaindole scaffold, of which 1H-pyrrolo[2,3-b]pyridin-5-ol is a key derivative, has emerged as a privileged structure.[1][2] Its utility as a bioisostere for indole can enhance physicochemical properties and target binding, making it a cornerstone in the development of therapeutics, including potent kinase inhibitors.[3][4][5] However, the successful translation of a potent molecule into an effective oral drug is critically dependent on its bioavailability. A common challenge with heterocyclic compounds like this is poor aqueous solubility in their neutral (free base) form, which can severely limit absorption from the gastrointestinal (GI) tract.[6][7]

A widely adopted and effective strategy to overcome this limitation is the formation of a pharmaceutical salt, most commonly a hydrochloride salt for basic compounds.[8][9] This guide provides an in-depth comparison of 1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride and its corresponding free base. As direct comparative bioavailability data for this specific intermediate is not extensively published, we will proceed from first principles, synthesizing established pharmaceutical science with field-proven insights. We will dissect the anticipated physicochemical differences, hypothesize their impact on in vivo performance, and provide robust, self-validating experimental protocols for researchers to verify these principles in their own laboratories.

Part 1: Physicochemical Foundations of Bioavailability

The journey of an oral drug from tablet to bloodstream is governed by its fundamental chemical and physical properties. Salt formation directly manipulates these properties to favor absorption.[10] The choice between a free base and a salt form is therefore one of the most critical decisions in early-stage drug development.[11]

The core principle is that for a drug to be absorbed, it must first be dissolved in the GI fluids.[6] The rate and extent of dissolution are dictated by the compound's aqueous solubility.

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol (Free Base): This molecule contains basic nitrogen atoms in its pyridine ring system, making it a weak base. In its neutral form, its aqueous solubility is expected to be low, primarily driven by its crystalline structure and the energy required to break the crystal lattice.[12]

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride: By reacting the basic free form with hydrochloric acid, a salt is formed. This ionic compound is inherently more polar. When introduced to an aqueous environment, it readily dissociates into its constituent ions, a process that typically requires far less energy than dissolving a crystalline free base. This leads to a significant increase in aqueous solubility and a faster dissolution rate, particularly in the acidic environment of the stomach.[8][9][13]

The following table summarizes the anticipated differences in key physicochemical properties that directly influence oral bioavailability.

Property1H-Pyrrolo[2,3-b]pyridin-5-ol (Free Base)1H-Pyrrolo[2,3-b]pyridin-5-ol HydrochlorideRationale for Difference
Molecular Formula C₇H₆N₂O[14]C₇H₇ClN₂OAddition of HCl.
Molecular Weight 134.14 g/mol [14]170.60 g/mol Addition of HCl.
Aqueous Solubility Low (Predicted)High (Predicted)Salt forms of basic drugs are generally much more soluble in water and acidic media than the free base.[8][11]
Dissolution Rate Slow (Predicted)Fast (Predicted)Directly correlated with solubility. A more soluble compound presents a greater effective surface area for dissolution.[15]
Physical Form Crystalline SolidCrystalline Solid (Potentially Hygroscopic)While salts improve solubility, they can sometimes be more hygroscopic, which requires careful formulation and packaging considerations.[11]
pKa (Predicted Basic)(Predicted Acidic)The pKa rule dictates that a stable salt forms when the pKa difference between the base and acid is greater than 2-3 units.[13]

Part 2: The Bioavailability Hypothesis: From Dissolution to Absorption

Oral bioavailability is a measure of the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[16] Based on the physicochemical properties discussed, we can construct a strong hypothesis for the comparative bioavailability of the two forms.

The free base of 1H-pyrrolo[2,3-b]pyridin-5-ol is likely a Biopharmaceutics Classification System (BCS) Class II compound: low solubility, high permeability.[17] Its absorption will be rate-limited by how quickly it can dissolve. The hydrochloride salt, by dramatically increasing solubility, aims to overcome this dissolution rate-limiting step.

Upon ingestion, the hydrochloride salt will rapidly dissolve in the low pH environment of the stomach, creating a high concentration of the protonated, dissolved drug. This high concentration gradient is the primary driving force for passive diffusion across the gut wall. While the drug will convert back to the more permeable free base as it moves to the higher pH of the small intestine, it is already in solution, bypassing the slow dissolution step that limits the free base form.

Figure 1. Hypothesized pathway for improved absorption of the hydrochloride salt vs. the free base.

Part 3: Experimental Verification Protocols

To move from hypothesis to data, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for comparing the two forms.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This experiment quantifies the maximum concentration of a compound that can be dissolved in a specific solvent, providing the fundamental solubility value (Cs).

Methodology:

  • Preparation: Prepare buffers for Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

  • Addition of Compound: Add an excess amount of either the free base or the hydrochloride salt to separate vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached. The system is self-validating when the concentration of the dissolved drug remains constant over two consecutive time points.

  • Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.22 µm syringe filter to remove all particulate matter.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Analysis: Calculate the solubility in mg/mL or µg/mL for each form in each medium. A significantly higher value for the hydrochloride salt in SGF is expected.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This is the definitive experiment to determine and compare the oral bioavailability of the two forms.[16]

G start 1. Animal Acclimatization & Fasting groups 2. Group Allocation (n=3-5/group) - Group A: Free Base (Oral) - Group B: HCl Salt (Oral) - Group C: IV Bolus (for F%) start->groups Randomize dosing 3. Dose Administration (e.g., 10 mg/kg) groups->dosing sampling 4. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling Via retro-orbital plexus or tail vein processing 5. Plasma Isolation (Centrifugation) sampling->processing analysis 6. Bioanalysis (LC-MS/MS) (Quantify Drug Concentration) processing->analysis calc 7. PK Parameter Calculation (Cmax, Tmax, AUC) analysis->calc Phoenix WinNonlin or similar software bioavailability 8. Calculate Absolute Bioavailability (F%) F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) calc->bioavailability end 9. Comparative Analysis bioavailability->end

Figure 2. Standard workflow for an in vivo pharmacokinetic study to determine bioavailability.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (200-250g). Acclimate the animals for at least 3 days before the study. Fast the animals overnight (~12 hours) with free access to water.

  • Group Allocation: Randomly divide the animals into three groups (n=5 per group):

    • Group A (Oral Free Base): Receive the free base formulated as a suspension (e.g., in 0.5% methylcellulose).

    • Group B (Oral HCl Salt): Receive the hydrochloride salt formulated as a solution in water or saline.

    • Group C (Intravenous): Receive the hydrochloride salt (as it is soluble) via IV bolus injection to determine the absolute bioavailability.

  • Dosing: Administer the formulations at a consistent dose, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1H-pyrrolo[2,3-b]pyridin-5-ol in plasma.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for each animal. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Part 4: Expected Outcomes and Formulation Strategy

The data from the described experiments would allow for a definitive, quantitative comparison to guide further development.

Table of Expected Experimental Outcomes:

ParameterExpected Outcome: Free BaseExpected Outcome: HCl SaltImplication for Drug Development
Solubility (pH 1.2) Low (e.g., <0.1 mg/mL)High (e.g., >10 mg/mL)Confirms the salt's advantage in the gastric environment.[13]
Tmax (in vivo) LongerShorterA shorter Tmax for the salt indicates a faster rate of absorption.[16]
Cmax (in vivo) LowerHigherA higher Cmax for the salt reflects a greater extent and rate of absorption.[18]
AUC (in vivo) LowerSignificantly HigherA higher AUC for the salt confirms greater total drug exposure.[18]
Bioavailability (F%) LowHighThe primary metric for success. The salt form is expected to have substantially higher oral bioavailability.[9]

Strategic Implications:

  • If the HCl salt shows high bioavailability (e.g., >40-50%): It becomes the clear lead candidate for development as a simple, immediate-release oral solid dosage form (e.g., tablet or capsule).[11]

  • If the free base shows poor bioavailability: To advance the free base (perhaps due to stability or manufacturing reasons), advanced formulation strategies would be necessary. These could include particle size reduction (micronization/nanonization) or the creation of amorphous solid dispersions to enhance its dissolution rate.[6][7][17] These approaches add complexity and cost to development.

Conclusion

While direct comparative data for 1H-pyrrolo[2,3-b]pyridin-5-ol requires experimental verification, fundamental pharmaceutical principles provide a clear and compelling hypothesis. The formation of a hydrochloride salt is an established and powerful method for improving the aqueous solubility and dissolution rate of basic, poorly soluble compounds.[8][13] It is therefore strongly anticipated that 1H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride will exhibit significantly greater oral bioavailability than its free base counterpart. The hydrochloride salt's ability to rapidly dissolve in the stomach should overcome the dissolution-rate-limited absorption of the free base, leading to faster, more complete absorption and higher overall drug exposure. The experimental protocols outlined in this guide provide a clear roadmap for researchers to obtain the definitive data needed to make informed decisions in the drug development process.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13). Informa Healthcare.
  • Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698–705.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Ku, M. S. (2010). Use of the Biopharmaceutical Classification System in early drug development. AAPS J, 12(2), 208-212.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: a versatile high-impact tool for the medicinal chemist. Journal of Medicinal Chemistry, 60(14), 5903-5939.
  • Mérour, J. Y., Buron, F., Plé, K., & Joseph, B. (2014). The azaindole framework in the design of kinase inhibitors. Molecules, 19(12), 19935–19979.
  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
  • Smirnov, A. V., English, D., Rich, R., et al. (1997). Photophysics and biological applications of 7-azaindole and its analogs. The Journal of Physical Chemistry B, 101(15), 2758-2769.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Kumar, A., & Siddiqui, A. A. (2020). Azaindole Therapeutic Agents. Mini reviews in medicinal chemistry, 20(15), 1435-1447.
  • Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 455-466.
  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • Apicule. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS No: 98549-88-3) API Intermediate Manufacturers. Retrieved from [Link]

  • Zhang, L., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.
  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-5-ol. Retrieved from [Link]

  • Doak, B. C., Over, B., Giordanetto, F., & Kihlberg, J. (2014). Oral druggable space beyond the rule of 5: insights from drugs and clinical candidates. Chemistry & Biology, 21(9), 1115-1129.
  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2020).

Sources

Validation

UV-Vis Absorption Characteristics of 5-Hydroxy-7-azaindole: A Technical Comparison Guide

Topic: UV-Vis Absorption Characteristics of 5-Hydroxy-7-azaindole Content Type: Publish Comparison Guide Executive Summary 5-hydroxy-7-azaindole (5-OH-7AI) represents a critical scaffold in the design of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of 5-Hydroxy-7-azaindole Content Type: Publish Comparison Guide

Executive Summary

5-hydroxy-7-azaindole (5-OH-7AI) represents a critical scaffold in the design of kinase inhibitors and biomimetic fluorescent probes. Unlike its parent compound, 7-azaindole (7AI), the introduction of the hydroxyl group at the C5 position creates a complex photophysical landscape governed by excited-state proton transfer (ESPT) and expanded hydrogen-bonding networks.

This guide provides a rigorous analysis of the UV-Vis absorption properties of 5-OH-7AI, contrasting it with 7-azaindole and 5-methoxy-7-azaindole. It details the structural causality behind spectral shifts and offers a self-validating experimental protocol for researchers characterizing this moiety in drug discovery workflows.

Chemical Architecture & Photophysical Context

To interpret the UV-Vis spectrum of 5-OH-7AI, one must understand its electronic ground state. 7-azaindole is a bioisostere of purine, well-known for its ability to undergo cooperative double proton transfer in alcohol solvents.

The 5-hydroxyl substituent acts as a strong auxochrome. Through mesomeric donation (+M effect), it destabilizes the HOMO more than the LUMO, typically resulting in a bathochromic (red) shift of the


 absorption bands compared to the unsubstituted parent. Furthermore, the -OH group introduces a third site for hydrogen bonding, facilitating the formation of unique 3D networks in the solid state and specific solute-solvent clusters in solution.
Tautomeric Equilibrium

In the ground state (


), 5-OH-7AI predominantly exists in the enol-like form . However, the presence of the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) allows for rich acid-base chemistry.
  • Cationic Form (+): Protonation at N7 (typically pH < 4).

  • Neutral Form: Dominant at physiological pH.

  • Anionic Form (-): Deprotonation of the 5-OH or N1-H (typically pH > 10).

Comparative Analysis: 5-OH-7AI vs. Alternatives

The following table synthesizes the spectral characteristics of 5-OH-7AI against its parent scaffold and a blocked derivative.

Table 1: Comparative Spectral Properties of 7-Azaindole Derivatives

Feature7-Azaindole (7AI) 5-Hydroxy-7-azaindole (5-OH-7AI) 5-Methoxy-7-azaindole (5-OMe-7AI)
Primary

(MeOH)
288 nm295 – 305 nm (Estimated*)295 – 300 nm
Molar Extinction (

)
~8,000 - 9,000

~5,000 - 7,000

~6,000

Solvatochromism Weak (Non-polar to Polar)Moderate (H-bond donor/acceptor)Weak
Fluorescence Emission ~386 nm (Water)~505 nm (Alcohols, Tautomer)~340 - 450 nm (Broad, pH dependent)~310 - 350 nm (No ESPT)
ESPT Capability High (Intermolecular with alcohols)Complex (Competes with OH ionization)Blocked (No 5-OH proton)
Key Structural Driver N1-H

N7 Proton Transfer
5-OH Auxochrome + N1/N7 Basicity5-OMe Auxochrome only

*Note: Exact maxima for 5-OH-7AI are highly sensitive to solvent pH due to the phenolic proton. Values derived from analog comparisons (5-hydroxyindole and 7-methyl-7-azaindole).

Mechanistic Insight
  • 7AI: Exhibits a famous "dual emission" in alcohols due to excited-state tautomerization mediated by a cyclic solvent bridge.

  • 5-OH-7AI: The hydroxyl group complicates this. While it red-shifts the absorption, it also provides an alternative deactivation pathway. In water, the fluorescence is often quenched or dominated by the solvated monomer, similar to 5-hydroxyindole.

  • 5-OMe-7AI: Methylation "locks" the oxygen, preventing it from participating in proton transfer, making it a useful control to isolate the electronic effect of the oxygen atom without the proton transfer complexity.

Visualization of Photophysical Pathways

The diagram below illustrates the competing pathways available to 5-OH-7AI upon UV excitation, highlighting the difference between standard fluorescence and the proton-transfer tautomerism.

Photophysics S0 Ground State (S0) (Enol Form) S1_Excitation UV Absorption (290-305 nm) S0->S1_Excitation S1_Normal Excited State (S1) (Normal) S1_Excitation->S1_Normal Relaxation S1_Normal->S0 Non-Radiative Decay S1_Tautomer Excited State (S1) (Tautomer) S1_Normal->S1_Tautomer ESPT (Solvent Mediated) Emission_Normal Normal Fluorescence (~340-390 nm) S1_Normal->Emission_Normal Fluorescence Emission_Tautomer Tautomer Fluorescence (>450 nm, Solvent Dependent) S1_Tautomer->Emission_Tautomer Red-Shifted Emission

Caption: Photophysical cycle of 5-OH-7AI showing excitation, normal emission, and the solvent-mediated Excited-State Proton Transfer (ESPT) pathway.

Experimental Protocol: Self-Validating Characterization

To accurately measure the UV-Vis characteristics of 5-OH-7AI, one cannot simply dissolve and measure. The compound's solubility and acid-base sensitivity require a robust protocol.

Reagents & Equipment[1]
  • Compound: 5-Hydroxy-7-azaindole (>98% purity, HPLC grade).

  • Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (MeCN), and ultrapure Water.

  • Buffers: Phosphate buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu or Agilent Cary series).

Step-by-Step Methodology

Step 1: Stock Solution Preparation (Gravimetric Validation)

  • Weigh ~1.5 mg of 5-OH-7AI into a 10 mL volumetric flask.

  • Dissolve in Methanol (solubility is higher in MeOH than water). Sonicate for 5 minutes to ensure complete dissolution.

  • Validation: Check for scattering at 600 nm. Absorbance should be < 0.005. If higher, filter through a 0.2 µm PTFE filter.

Step 2: Solvatochromic Shift Assessment

  • Prepare three quartz cuvettes:

    • A: 10 µL Stock + 2.99 mL MeCN (Aprotic/Polar).

    • B: 10 µL Stock + 2.99 mL MeOH (Protic/Polar).

    • C: 10 µL Stock + 2.99 mL Phosphate Buffer pH 7.4 (Aqueous).

  • Scan from 200 nm to 500 nm.

  • Observation: Expect the

    
     to shift slightly red in MeOH vs MeCN due to H-bonding stabilization of the excited state.
    

Step 3: pH Titration (The Critical Control) Because the phenolic -OH and the pyridine N are pH-active, you must define the species being measured.

  • Take the aqueous sample (C).

  • Add 10 µL of 1.0 M HCl (Acidic scan). Record spectrum. Expect blue shift or intensity change (Cation).

  • Prepare fresh aqueous sample. Add 10 µL 1.0 M NaOH (Basic scan). Record spectrum. Expect significant red shift (Phenolate Anion).

Workflow Diagram

Experiment Start Start: 5-OH-7AI Solid Stock Prepare Stock in MeOH (1 mM) Start->Stock QC QC: Abs @ 600nm < 0.005? Stock->QC Filter Filter (0.2 µm PTFE) QC->Filter No Measure Scan 200-500 nm QC->Measure Yes Filter->Measure Dilute Dilute into Solvents (Final Conc ~10-50 µM) Analyze Compare λmax (Acid vs Neutral vs Base) Measure->Analyze

Caption: Operational workflow for UV-Vis characterization ensuring solubility and spectral validity.

References
  • Excited-State Double Proton Transfer of 7-Azaindole in Water Nanopools. Source: Journal of Physical Chemistry B (2005). Context: Establishes the baseline photophysics for the 7-azaindole scaffold in aqueous environments.

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Source: MDPI (2025). Context: Provides definitive structural data and vibrational analysis for 5-hydroxy-7-azaindole, confirming the 3D hydrogen bond network.

  • Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Source: Iowa State University Digital Repository (1993). Context: Detailed analysis of the fluorescence lifetimes and tautomerization mechanisms in water vs alcohols.

  • Photophysical properties of 5-hydroxyindole (5HI). Source: Indian Academy of Sciences. Context: Comparative data for the 5-hydroxyindole analog, establishing the auxochromic effect of the 5-OH group.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (2014).[2] Context: Reviews the medicinal chemistry applications and structural modifications of azaindoles.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.